molecular formula C33H46O20 B2931117 Tricoloroside CAS No. 135329-80-5

Tricoloroside

Cat. No.: B2931117
CAS No.: 135329-80-5
M. Wt: 762.711
InChI Key: DUSIPWCFQJSAEJ-RIJLFCCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricoloroside (CAS 135329-80-5) is a complex bis-iridoid glycoside with a molecular weight of 762.711 g/mol and a molecular formula of C33H46O20 . It belongs to a prominent class of secondary metabolites found in plants, and its specific occurrence has been noted in taxonomic groups within the Loasa genus . Bis-iridoids like Tricoloroside are dimeric molecules formed by linking two iridoid or seco-iridoid units, which creates a vast array of complex structures with significant research interest . Iridoid glycosides are recognized in natural products research for their diverse pharmacological activities, which have been documented to include neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic effects, making them attractive candidates for drug discovery and development . The presence of glucose moieties in its structure often contributes to the compound's solubility and bioavailability . Research into compounds like Tricoloroside is crucial for understanding the chemical diversity and evolutionary pathways within plant secondary metabolism . This product is intended for use as a high-quality standard in analytical research, for the identification and quantification of compounds in plant extracts, and for further investigation into its biological activities and mechanisms of action. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

6-[2-[3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O20/c1-4-12-13(16(29(45)46-3)10-47-30(12)52-32-26(41)24(39)22(37)18(7-34)50-32)6-20(36)49-17-5-14-15(28(43)44)9-48-31(21(14)11(17)2)53-33-27(42)25(40)23(38)19(8-35)51-33/h4,9-14,17-19,21-27,30-35,37-42H,1,5-8H2,2-3H3,(H,43,44)/t11?,12?,13?,14?,17?,18-,19-,21?,22-,23-,24+,25+,26-,27-,30?,31?,32+,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSIPWCFQJSAEJ-RIJLFCCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)CC4C(C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CC2C1C(OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)CC4C(C(OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phytochemical Profiling of Loasa tricolor and Loasa acerifolia: A Technical Guide to Iridoid and Bis-Iridoid Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The genus Loasa (family Loasaceae), native to Central and South America, represents an untapped reservoir of complex secondary metabolites. Among these, Loasa tricolor and Loasa acerifolia have garnered significant attention from pharmacognosists and drug development professionals due to their unique biosynthesis of highly complex dimeric (bis-iridoids) and trimeric iridoid glucosides. This whitepaper provides an in-depth mechanistic analysis of their phytochemical profiles, focusing on the structural elucidation, biosynthetic logic, and self-validating extraction protocols required to isolate these fragile macromolecules without inducing artifactual degradation.

Taxonomic & Morphological Context

Both L. tricolor and L. acerifolia are characterized by the presence of stinging trichomes (glochidiate hairs) that serve as a defense mechanism against mammalian herbivores. Recent cryo-SEM and elemental mapping studies have revealed that these trichomes are highly mineralized with calcium phosphate and silica—a rare biomineralization strategy in the plant kingdom [1]. While these structural features present physical challenges during sample preparation, the true biochemical value of these species lies within their intracellular secondary metabolites, specifically their dense concentration of monoterpene-derived iridoids.

Phytochemical Profiling & Structural Diversity

The phytochemical signature of Loasa species is dominated by simple iridoids (e.g., loganin), secoiridoids (e.g., secoxyloganin), and their high-molecular-weight conjugates. The conjugation of these subunits yields bis-iridoids—molecules characterized by the esterification of two iridoidic sensu lato sub-units.

Loasa tricolor

Research by established that the aerial parts of L. tricolor primarily yield loganin, secoxyloganin methyl ester, and a novel bis-iridoid glucoside named tricoloroside . Tricoloroside is structurally formed by the esterification of loganic acid with a secoxyloganin moiety [2].

Loasa acerifolia

L. acerifolia exhibits a more highly evolved biosynthetic pathway, capable of producing both dimeric and trimeric iridoids. isolated acerifolioside (a trimeric iridoid glucoside) and tricoloroside methyl ester (a dimer of loganin and secoxyloganin) [3]. A subsequent reinvestigation by led to the discovery of asaolaside , a unique bis-iridoid consisting of a secoxyloganin moiety esterified to the 7-hydroxy group of sylvestroside IV [4].

Table 1: Comparative Phytochemical Profile
SpeciesCompound NameChemical ClassKey Structural Subunits
L. tricolor LoganinSimple IridoidMonoterpene cyclopentanopyran
L. tricolor Secoxyloganin methyl esterSecoiridoidCleaved cyclopentane ring
L. tricolor TricolorosideBis-iridoidLoganic acid + Secoxyloganin
L. acerifolia Tricoloroside methyl esterBis-iridoidLoganin + Secoxyloganin
L. acerifolia AsaolasideBis-iridoidSylvestroside IV + Secoxyloganin
L. acerifolia AcerifoliosideTrimeric IridoidLoganin + multiple Secoxyloganin units
L. acerifolia Rutin, Scopoletin, Chlorogenic acidPhenolics/FlavonoidsNon-iridoid chemotaxonomic markers

Biosynthetic Pathways & Mechanistic Insights

The formation of bis-iridoids in Loasa species follows a highly specific enzymatic logic. The biosynthesis begins with the monoterpene precursor geraniol, which undergoes oxidation and cyclization to form simple iridoids like loganic acid and loganin. Subsequent oxidative cleavage of the cyclopentane ring yields secoiridoids like secoxyloganin.

The critical step in generating the chemical diversity seen in L. tricolor and L. acerifolia is the intermolecular esterification of these monomers. The exact positional linkage (e.g., the O-7 of the iridoid to the C-7 of the secoiridoid) dictates the final molecule's 3D conformation and pharmacological efficacy.

Biosynthesis Geraniol Geraniol (Monoterpene Precursor) Loganin Loganin (Simple Iridoid) Geraniol->Loganin Oxidation & Cyclization LoganicAcid Loganic Acid (Simple Iridoid) Geraniol->LoganicAcid Secoxyloganin Secoxyloganin (Secoiridoid) Loganin->Secoxyloganin Ring Cleavage TricolorosideME Tricoloroside methyl ester (Bis-iridoid: L. acerifolia) Loganin->TricolorosideME + Secoxyloganin (Esterification) Acerifolioside Acerifolioside (Trimeric Iridoid: L. acerifolia) Loganin->Acerifolioside + Multiple Secoxyloganin (Trimerization) Tricoloroside Tricoloroside (Bis-iridoid: L. tricolor) LoganicAcid->Tricoloroside + Secoxyloganin (Esterification) Asaolaside Asaolaside (Dimeric Iridoid: L. acerifolia) Secoxyloganin->Asaolaside + Sylvestroside IV (Esterification at 7-OH) Sylvestroside Sylvestroside IV (Secoiridoid)

Biosynthetic pathway of monomeric, dimeric, and trimeric iridoids in Loasa species.

Experimental Methodologies: Self-Validating Extraction Protocols

A major pitfall in bis-iridoid research is the generation of artifacts during extraction. As noted in comprehensive reviews of bis-iridoids [5], the use of methanol during maceration can cause artifactual methyl esterification of carboxylic acid groups (e.g., converting tricoloroside to tricoloroside methyl ester artificially). To ensure scientific integrity, the following self-validating protocol utilizes ethanol and rigorous 2D NMR to confirm that isolated structures are true natural products.

Step-by-Step Isolation Workflow
  • Sample Preparation: Harvest fresh aerial parts of L. tricolor or L. acerifolia. Causality: Drying the plant material at high temperatures can degrade thermolabile ester bonds in trimeric iridoids.

  • Maceration: Extract the fresh material using aqueous ethanol (EtOH/H₂O, 80:20 v/v) at room temperature. Causality: Ethanol is strictly chosen over methanol to prevent artifactual methylation of the iridoidic acid moieties.

  • Preliminary Purification (Charcoal Adsorption): Pass the concentrated aqueous extract through an activated charcoal column. Elute non-polar contaminants with water, and desorb the iridoid-rich fraction using absolute ethanol.

  • Fractionation (Silica Gel Chromatography): Apply the iridoid fraction to a silica gel column. Elute using a gradient of Dichloromethane (CH₂Cl₂) and Ethanol.

  • High-Resolution Isolation (Preparative HPLC): Subject the enriched bis-iridoid sub-fractions to reversed-phase HPLC (C18 column) using an Acetonitrile/Water gradient to isolate pure compounds (e.g., asaolaside, acerifolioside).

  • Structural Elucidation (1D/2D NMR & FABMS): Validate the molecular mass using Fast Atom Bombardment Mass Spectrometry (FABMS). Crucial Step: Use 2D NMR (HMBC and HMQC) to definitively map the ester linkages. Causality: Mass spectrometry alone cannot distinguish positional isomers; HMBC correlations (e.g., between the H-7 proton of sylvestroside IV and the carbonyl carbon of secoxyloganin) are mandatory to prove the exact architecture of molecules like asaolaside.

Extraction FreshLeaves Fresh Aerial Parts (Avoid drying to prevent degradation) Maceration Ethanolic Maceration (Avoid MeOH to prevent artifactual methylation) FreshLeaves->Maceration Charcoal Charcoal Adsorption (Preliminary purification) Maceration->Charcoal Aqueous EtOH Extract SilicaGel Silica Gel Column Chromatography (Fractionation) Charcoal->SilicaGel Desorbed Iridoid Fraction HPLC Preparative HPLC (High-resolution isolation) SilicaGel->HPLC Sub-fractions NMR 1D/2D NMR & FABMS (Structural Elucidation) HPLC->NMR Pure Compounds (e.g., Asaolaside)

Self-validating extraction and isolation workflow designed to prevent bis-iridoid artifacts.

Pharmacological Potential & Chemotaxonomic Significance

The complex iridoids isolated from L. tricolor and L. acerifolia are not merely structural curiosities; they possess significant pharmacological potential. Bis-iridoids generally exhibit potent anti-inflammatory, antioxidant, and enzymatic inhibitory activities [5]. Furthermore, these high-molecular-weight iridoids act as highly specific chemophenetic markers . The restricted presence of hetero-oligomeric iridoids like acerifolioside and tricoloroside methyl ester to specific clades within the Loasaceae family provides taxonomists with a robust molecular tool for evolutionary classification, far exceeding the reliability of morphological traits alone.

References

  • Ensikat, H. J., et al. (2018). "Calcium phosphate biominerals in the stinging trichomes of Loasaceae." ResearchGate.[Link]

  • Nicoletti, M., Di Fabio, A., Serafini, M., Garbarino, J. A., Piovano, M., & Chamy, M. C. (1991). "Iridoids from Loasa tricolor." Biochemical Systematics and Ecology, 19(2), 167-170.[Link]

  • Müller, A. A., & Weigend, M. (1998). "Iridoids from Loasa acerifolia." Phytochemistry, 49(1), 131-135.[Link]

  • Müller, A. A., Kufer, J. K., Dietl, K. G., & Weigend, M. (1998). "A dimeric iridoid from Loasa acerifolia." Phytochemistry, 49(6), 1705-1707.[Link]

  • Venditti, A., et al. (2024). "Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review." Molecules, 29(5), 1053.[Link]

Chemotaxonomic Significance of Tricoloroside in Loasa Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tricoloroside , a rare bis-iridoid glucoside, and its critical role as a chemotaxonomic marker within the Loasa genus (Loasaceae). It is designed for researchers requiring rigorous isolation protocols and phylogenetic context for drug discovery applications.

Technical Whitepaper | Version 1.0

Executive Summary

The genus Loasa (Loasaceae) presents a complex phylogenetic challenge, historically plagued by morphological convergence. Chemotaxonomy, specifically the profiling of iridoid glycosides, has emerged as the definitive tool for resolving these systematic ambiguities. Tricoloroside , a dimeric iridoid glucoside, serves as a high-fidelity negative marker: its presence strictly delimits specific lineages (Loasa ser.[1] Macrospermae and ser.[2] Floribundae) from related genera like Caiophora and Mentzelia.[1][2]

For drug development professionals, Tricoloroside represents a unique "bis-iridoid" scaffold—combining loganin and secoxyloganin moieties—offering a dual-pharmacophore potential that remains largely unexplored in modern pharmacognosy.

The Chemotaxonomic Landscape of Loasaceae

The family Loasaceae is chemically characterized by a diversity of iridoid glucosides. However, the distribution of these compounds is not random; it follows a strict evolutionary logic that validates the segregation of subfamilies and genera.

Differential Distribution of Iridoids

While simple monomeric iridoids (e.g., loganin, sweroside) are ubiquitous across the family, complex derivatives provide taxonomic resolution.[2]

Taxonomic GroupMarker Compound ClassSpecific ExamplesChemotaxonomic Status
Subfam.[1][2] Mentzelioideae (e.g., Mentzelia)C9-Iridoids Mentzeloside (Deutzioside)Diagnostic : Absence of C10 iridoids distinguishes this basal subfamily.[1]
Subfam.[1][2][3][4][5] Loasoideae (Genus Caiophora)Oleosides 10-hydroxyoleoside dimethyl esterDiagnostic : Separates Caiophora from Loasa.[1][2]
Subfam.[1][2][3][5] Loasoideae (Genus Loasa sensu stricto)Hetero-oligomeric Iridoids Tricoloroside , AcerifoliosideSpecific : Restricted to Loasa ser.[1][2] Macrospermae & Floribundae.[2]
Phylogenetic Logic (Visualization)

The following diagram illustrates the chemical divergence within the family, highlighting Tricoloroside as an evolutionary apomorphy for specific Loasa clades.

LoasaChemotaxonomy Root Family: Loasaceae (Ancestral Iridoid Pool: Loganin, Sweroside) Mentzelioideae Subfam. Mentzelioideae (Genus: Mentzelia) Root->Mentzelioideae Loss of C10 Gain of C9 Loasoideae Subfam. Loasoideae Root->Loasoideae Retention of C10 Caiophora Clade: Caiophora (Marker: Oleosides) Loasoideae->Caiophora Oleoside pathway LoasaComplex Clade: Loasa Complex Loasoideae->LoasaComplex LoasaGeneral Other Loasa spp. LoasaComplex->LoasaGeneral LoasaSpecific Loasa ser. Macrospermae Loasa ser. Floribundae LoasaComplex->LoasaSpecific Dimerization capability Tricoloroside Target Compound: TRICOLOROSIDE (Bis-iridoid) LoasaSpecific->Tricoloroside Accumulation

Figure 1: Chemotaxonomic divergence in Loasaceae.[1] Tricoloroside appears as a specialized metabolite in specific Loasa lineages.

The Molecule: Tricoloroside

Chemical Definition: Tricoloroside is a dimeric iridoid glucoside composed of two distinct monomeric units:

  • Loganin moiety: A well-known bioactive iridoid.[1]

  • Secoxyloganin moiety: A seco-iridoid derivative.[1][5][6][7]

Structural Integrity & Artifact Risk: Researchers must exercise caution regarding "Tricoloroside methyl ester."[1] Bis-iridoids containing methyl ester groups can sometimes be artifacts formed during methanolic extraction .[1] The methyl group may replace a natural carboxyl or hydroxyl group via transesterification or acetal formation.

  • True Natural Product: Tricoloroside (acid form or internal lactone).[1]

  • Potential Artifact: Tricoloroside methyl ester (if methanol is used without control).[1]

Isolation & Identification Protocol

This protocol is designed to isolate Tricoloroside while preventing artifact formation. It utilizes a "Self-Validating" approach where solvent choices prevent false positives for methyl esters.

Reagents & Equipment[3][4]
  • Solvents: Ethanol (96%, HPLC grade), Water (Milli-Q), Ethyl Acetate, n-Butanol.[1] (Avoid Methanol in initial steps) .

  • Stationary Phases: Activated Charcoal, Silica Gel 60, Sephadex LH-20.

  • Detection: TLC plates (Silica gel 60 F254), Vanillin-Sulfuric acid reagent.[1]

Step-by-Step Workflow
Phase 1: Artifact-Free Extraction[1]
  • Maceration: Homogenize fresh or lyophilized aerial parts of Loasa tricolor (or L. acerifolia) in Ethanol (EtOH) .

    • Rationale: Ethanol avoids the methylation artifacts common with Methanol.

  • Concentration: Evaporate EtOH under reduced pressure (<40°C) to obtain a crude aqueous residue.

  • Partitioning:

    • Wash aqueous residue with Petroleum Ether (removes chlorophyll/lipids).[1]

    • Extract the aqueous phase with n-Butanol .[1]

    • Result: Tricoloroside partitions into the n-Butanol phase (glycosidic fraction).[1]

Phase 2: Preliminary Purification (Charcoal Adsorption)[1]
  • Dissolve the n-Butanol residue in a minimum volume of water.

  • Pass through an Activated Charcoal column.[1]

  • Elution Gradient:

    • Water (removes sugars/salts).[1]

    • 5% EtOH -> 10% EtOH -> 30% EtOH.[1]

    • Target: Iridoids typically elute between 10-30% EtOH.[1]

Phase 3: Isolation (Chromatography)[1]
  • Silica Gel Column: Apply the iridoid-rich fraction to Silica Gel 60.[1]

    • Mobile Phase: Chloroform:Methanol:Water (60:30:[1]5) (Note: Methanol is acceptable here as the compound is already stable, but Ethanol-based systems like EtOAc:EtOH:H2O are safer for rigorous structure proof).

  • Sephadex LH-20: Final polishing to remove phenolics.[1] Elute with EtOH:H2O (1:1).[1]

Validation (The "Self-Validating" Check)

To confirm the isolated compound is natural and not an artifact:

  • LC-MS Analysis: Compare the molecular weight of the isolated compound against a crude extract injected directly (without heating or alcohol exposure).[1]

  • NMR Fingerprint:

    • 1H-NMR: Look for the characteristic doublet for the anomeric protons (approx.[1] δ 4.6–5.5 ppm).[1]

    • 13C-NMR: Verify the number of carbonyl carbons. If "Tricoloroside methyl ester" is suspected, check for a methoxy signal (~δ 51-52 ppm).[1] If this signal disappears when extracted with Ethanol/Acetone, the methyl ester was an artifact.

Drug Development Implications[1]

Pharmacophore Potential

Tricoloroside offers a "Double-Warhead" strategy:

  • Loganin Moiety: Known for anti-inflammatory (NF-κB inhibition) and neuroprotective effects.[1]

  • Secoxyloganin Moiety: Provides a reactive ring-opening potential (seco-iridoid) often associated with protein cross-linking or enzyme inhibition.[1]

  • Bis-Iridoid Synergy: Dimeric structures often exhibit higher binding affinity to receptors due to increased surface area and multipoint attachment, a concept successfully exploited in vinca alkaloids (though structurally different).[1]

Development Challenges
  • Stability: The acetal linkages in bis-iridoids are sensitive to acidic hydrolysis.[1] Oral bioavailability formulations must utilize enteric coatings.

  • Supply Chain: Loasa species are stinging plants (containing urticating hairs), making large-scale cultivation and harvest hazardous.[1] Total synthesis or semi-synthesis from abundant loganin (sourced from Loganiaceae) would be required for scale-up.[1]

References

  • Weigend, M., et al. (1998). Iridoids from Loasa acerifolia. Phytochemistry, 49(1), 131-135.[6] Link[1]

  • Müller, A. A., et al. (1999).[2] Biosystematic studies on the Loasaceae I. Chemotaxonomy of the subfamily Loasoideae. Biochemical Systematics and Ecology, 27(4), 371-384. Link[1]

  • Kooiman, P. (1974).[1] Iridoid glycosides in the Loasaceae and the taxonomic position of the family. Acta Botanica Neerlandica, 23(5-6), 677-679.[8] Link

  • Jensen, S. R. (2002).[1][9] Chemotaxonomy of the Oleaceae: iridoids as taxonomic markers. Phytochemistry, 60(3), 213-231.[7] Link[1][7][9]

  • Ghisalberti, E. L. (1998).[1][2] Biological and pharmacological activity of naturally occurring iridoids and secoiridoids. Phytomedicine, 5(2), 147-163. Link

Sources

Hetero-Oligomeric Iridoid Glucosides: Technical Guide to Isolation, Structure, and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the study of hetero-oligomeric iridoid glucosides, synthesizing advanced isolation methodologies, structural elucidation strategies, and pharmacological mechanisms.

Executive Summary

Hetero-oligomeric iridoid glucosides (HOIGs)—often referred to as "bis-iridoids"—represent a complex subclass of monoterpenoids where two distinct iridoid or secoiridoid units are covalently linked, typically via ester or acetal bridges.[1][2] Found predominantly in families such as Caprifoliaceae, Dipsacaceae, and Valerianaceae, these compounds (e.g., cantleyoside, laciniatosides, sylvestrosides) exhibit potent anti-inflammatory, neuroprotective, and metabolic regulatory activities.

This guide addresses the primary bottlenecks in HOIG research: the difficulty of separating structurally similar isomers and the challenge of resolving their complex, overlapping NMR signals.

Structural Classification & Biosynthetic Logic

HOIGs are not random aggregates; they follow strict biosynthetic rules governing their linkage. Understanding these linkages is the first step in successful isolation and characterization.

Classification by Linkage Type
ClassLinkage MechanismRepresentative CompoundsStructural Features
Ester-Linked Dimers Esterification between a carboxyl group of Unit A (e.g., secologanic acid) and a hydroxyl group of Unit B (e.g., loganin C-7).Cantleyoside , Laciniatoside V Labile in basic conditions; distinct carbonyl shift in 13C NMR (~165-175 ppm).
Acetal-Linked Dimers Formation of an acetal bridge, often involving the glucose moiety or the iridoid aglycone oxygen.Sylvestroside III , Korolkoside Stable; identified by quaternary acetal carbons (~95-105 ppm) and cross-peaks in HMBC.
Sulfur-Containing Dimers Thio-linkages, often involving cysteine adducts or direct sulfide bridges.Saprosmosides A-F Rare; distinct mass shift and sulfur isotope pattern in MS.
Biosynthetic Origins

The monomeric units (loganin, secologanin) originate from the methylerythritol phosphate (MEP) pathway. The dimerization is a late-stage modification, likely catalyzed by specific acyltransferases (for ester links) or occurring via post-enzymatic acetalization.

Biosynthetic Pathway Visualization:

IridoidBiosynthesis GPP Geranyl Diphosphate Iridodial Iridodial GPP->Iridodial Iridoid Synthase LoganicAcid Loganic Acid Iridodial->LoganicAcid Oxidation/Glucosylation Loganin Loganin (Unit A) LoganicAcid->Loganin Methylation Secologanin Secologanin (Unit B) LoganicAcid->Secologanin Ring Cleavage (Seco) AcylTransferase Acyltransferase (Putative) Loganin->AcylTransferase Secologanin->AcylTransferase Cantleyoside Hetero-Dimer: Cantleyoside AcylTransferase->Cantleyoside Esterification (C-7 OH + COOH)

Caption: Biosynthetic flow from monomeric precursors to the hetero-dimeric cantleyoside via putative acyltransferase activity.

Advanced Isolation Methodology: HSCCC

Traditional solid-phase chromatography (Silica/C18) often leads to irreversible adsorption or peak tailing due to the high polarity and glycosidic nature of HOIGs. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard for recovering these compounds with >95% purity.

Protocol: HSCCC Isolation of Bis-Iridoids

Objective: Isolate cantleyoside-type dimers from crude Dipsacus or Lonicera extracts.

Solvent System Selection: For polar bis-iridoid glucosides, a quaternary biphasic system is required to manage the partition coefficient (


) between 0.5 and 2.0.
  • System A (Standard): Dichloromethane : Methanol : n-Butanol : Water : Acetic Acid (5:5:3:4:0.1)[3][4]

  • System B (Highly Polar): Ethyl Acetate : n-Butanol : Water (5:14:12)

Step-by-Step Workflow:

  • Equilibration: Mix solvents thoroughly in a separatory funnel. Let stand for 2 hours. Separate Upper Phase (Stationary) and Lower Phase (Mobile).[5][6]

  • Apparatus Setup: Fill the HSCCC coil with the Upper Phase (Stationary Phase).[4][5]

  • Rotation: Start rotation at 800–900 rpm .

  • Mobile Phase Injection: Pump Lower Phase at 1.5–2.0 mL/min until hydrodynamic equilibrium is established (eluate emerges).

  • Sample Injection: Dissolve 100–200 mg of enriched extract in 5 mL of a 1:1 mixture of both phases. Inject.

  • Elution: Monitor UV at 235 nm (iridoid enol ether chromophore). Collect fractions.

Why this works: The addition of n-butanol increases the solubility of the glycosidic moiety in the organic phase, while acetic acid suppresses the ionization of free carboxyl groups (if present), sharpening the peaks.

Structural Elucidation Strategy

Resolving two covalently linked, stereochemically complex iridoid units requires a systematic NMR approach.

The "Linkage Logic" Workflow
  • 1D 1H NMR: Look for doubling of signals . A monomeric iridoid typically has one H-1 (anomeric, ~5-6 ppm) and one H-3 (enol ether, ~7.5 ppm). A dimer will show two distinct sets of these signals.

  • 13C NMR: Count the carbons. A bis-iridoid glucoside typically has 30+ carbons. Look for the ester carbonyl (>165 ppm) or acetal quaternary carbon (~100 ppm) that is not the anomeric C-1.

  • 2D HMBC (The Critical Step): You must establish the connection between Unit A and Unit B.

    • Target: Look for a correlation between the carbonyl carbon of Unit A (e.g., secologanic acid moiety) and the oxygenated proton of Unit B (e.g., H-7 of loganin).

    • Confirmation: Absence of this correlation implies a mixture of monomers, not a dimer.

Stereochemical Determination
  • NOESY/ROESY: Essential for determining the relative configuration of the iridoid ring fusion (cis-fused is standard).

  • CD Spectroscopy: Used to confirm absolute configuration. Bis-iridoids often show a Cotton effect near 240 nm due to the enol ether system.

Pharmacological Mechanisms

HOIGs exhibit superior bioactivity compared to their monomers, likely due to improved binding affinity or multi-target engagement. The primary mechanism involves the AMPK/Sirt1/NF-κB axis , regulating inflammation and mitochondrial function.

Mechanism of Action: Anti-Inflammatory & Neuroprotective

Compound Focus: Cantleyoside / Sylvestroside I

  • Upstream Activation: The bis-iridoid activates AMP-activated protein kinase (AMPK) .

  • Sirtuin Modulation: AMPK activation leads to increased Sirt1 expression/activity.

  • NF-κB Inhibition: Sirt1 deacetylates the p65 subunit of NF-κB or inhibits IκBα phosphorylation, preventing NF-κB translocation to the nucleus.

  • Downstream Effect: Suppression of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).[1]

Signaling Pathway Visualization:

Mechanism HOIG Bis-Iridoid Glucoside (e.g., Cantleyoside) AMPK AMPK (Phosphorylation) HOIG->AMPK Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) HOIG->Inflammation Suppresses ROS Oxidative Stress (ROS) NFkB_Complex NF-κB / IκBα Complex (Cytoplasm) ROS->NFkB_Complex Stimulates Sirt1 Sirt1 (Deacetylase) AMPK->Sirt1 Upregulates p65 NF-κB p65 (Nuclear Translocation) Sirt1->p65 Deacetylates (Inhibits) NFkB_Complex->p65 Release p65->Inflammation Transcription Apoptosis Apoptosis / Cell Death p65->Apoptosis

Caption: The AMPK/Sirt1-mediated inhibition of the NF-κB inflammatory cascade by bis-iridoid glucosides.

References

  • Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities. Molecules. (2024). A comprehensive review of 288 bis-iridoids and their distribution.

  • Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Chromatography B. (2013). Establishes the DCM-MeOH-nBuOH-H2O-HOAc solvent system.

  • The enhanced mitochondrial dysfunction by cantleyoside confines inflammatory response... via AMPK/Sirt 1/NF-κB pathway. Biomedicine & Pharmacotherapy. (2022).[7] Delineates the specific molecular mechanism of cantleyoside.

  • Discovery of iridoid cyclase completes the iridoid pathway in asterids. Nature Plants. (2025). Fundamental insight into the monomeric biosynthetic origins.

  • Laciniatoside V: A New Bis-iridoid Glucoside. Isolation and Structure Elucidation by 2D NMR. Journal of Natural Products. (1990). Seminal work on NMR differentiation of dimeric subunits.

Sources

Molecular Weight, Formula, and Structural Dynamics of Tricoloroside Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Bis-Iridoid Chemistry

Tricoloroside methyl ester is a highly complex, naturally occurring bis-iridoid (dimeric iridoid glucoside) primarily isolated from the aerial parts of Loasa acerifolia and related species within the Loasaceae family[1]. For drug development professionals and phytochemists, bis-iridoids represent a compelling class of secondary metabolites due to their dense stereochemistry and potential pharmacological applications, including anti-inflammatory and antioxidant activities[2].

Unlike simple monomeric iridoids, tricoloroside methyl ester is a hetero-oligomeric compound. Its structural framework is formed through the intermolecular condensation of two distinct precursor moieties: loganin (an iridoid) and secoxyloganin (a seco-iridoid)[1]. Understanding its exact molecular weight, formula, and the protocols required for its isolation is critical for accurate structural elucidation and downstream bioassay development.

Physicochemical Properties & Molecular Identity

The molecular formula and weight of tricoloroside methyl ester are derived from the esterification of its two constituent monomers. The condensation reaction involves the loss of a water molecule (


), resulting in a highly polar, oxygen-rich macromolecule.
Table 1: Quantitative Chemical Data
PropertyValue / Description
Compound Name Tricoloroside methyl ester
Chemical Class Bis-iridoid (Hetero-oligomeric iridoid glucoside)
Molecular Formula

Molecular Weight 776.73 g/mol
Exact Mass 776.2739 Da
Constituent Monomers Loganin (

) + Secoxyloganin (

)
Linkage Mechanism Intermolecular esterification (

)
Botanical Source Loasa acerifolia (Marker for ser. Macrospermae & Floribundae)[3]

Biosynthetic Assembly and Ecological Function

In plant physiology, the synthesis of complex bis-iridoids like tricoloroside methyl ester is not accidental. The amount and complexity of these compounds correlate positively with the aridity of the plant's habitat and the extent of mammalian herbivore pressure[3]. By sequestering monoterpene precursors and converting them into bitter, biologically active bis-iridoids, the plant establishes a robust chemical defense system.

Biosynthesis Precursor Monoterpene Precursors (e.g., Geraniol) Loganin Loganin Formula: C17H26O10 MW: 390.38 g/mol Precursor->Loganin Oxidation & Glycosylation Secoxyloganin Secoxyloganin Formula: C17H24O11 MW: 404.37 g/mol Precursor->Secoxyloganin Ring Cleavage & Oxidation Reaction Esterification / Condensation (Loss of H2O) Loganin->Reaction Secoxyloganin->Reaction Tricoloroside Tricoloroside Methyl Ester Formula: C34H48O20 MW: 776.73 g/mol Reaction->Tricoloroside Bis-iridoid Assembly

Fig 1: Biosynthetic assembly of Tricoloroside methyl ester from monoterpene precursors.

The Artifact Debate: A Critical E-E-A-T Consideration

A critical challenge in the isolation of methyl ester-bearing iridoids is the "artifact debate." Given the standard methodologies adopted for iridoid extraction, compounds like tricoloroside methyl ester are frequently scrutinized as potential artifacts of the isolation process[2].

The Causality: When plant biomass is macerated in methanol for extended periods, endogenous plant esterases or the reactive nature of the solvent itself can induce transesterification or acetalization. This means a native carboxylic acid moiety might be inadvertently converted into a methyl ester during extraction.

The Self-Validating Solution: To ensure scientific integrity, researchers must implement a self-validating analytical procedure. This involves conducting parallel extractions using non-corresponding solvents (e.g., substituting methanol with ethanol or cold pressurized water)[2]. If the methyl ester derivative is absent in the ethanol extract, it confirms the artifact hypothesis. If it remains present, it validates tricoloroside methyl ester as a true, natively synthesized natural product.

Experimental Protocol: Extraction and Isolation

To successfully isolate tricoloroside methyl ester while preserving its


 structural integrity, the following step-by-step methodology must be strictly adhered to.
Step 1: Biomass Preparation & Primary Extraction
  • Preparation: Air-dry the aerial parts of Loasa acerifolia at room temperature to prevent thermal degradation of thermally labile glycosidic bonds. Pulverize to a fine powder[4].

  • Extraction: Macerate 500g of the powdered biomass in 85% Methanol (or 85% Ethanol for artifact-control) for 48 hours at room temperature.

  • Causality: Aqueous alcohols effectively penetrate the cellular matrix to solubilize highly polar bis-iridoid glycosides while leaving behind insoluble structural polysaccharides.

Step 2: Liquid-Liquid Partitioning
  • Defatting: Suspend the crude concentrated extract in distilled water. Partition successively with petroleum ether or hexane.

  • Causality: Hexane removes non-polar lipids, waxes, and chlorophylls that would otherwise foul downstream chromatographic columns.

  • Aglycone Removal: Partition the aqueous layer with ethyl acetate to remove less polar monomeric aglycones and free phenolic acids.

  • Target Recovery: Extract the remaining aqueous layer exhaustively with n-butanol. The n-butanol fraction selectively concentrates the highly polar, heavily glycosylated bis-iridoids (including tricoloroside methyl ester)[4].

Step 3: Chromatographic Purification
  • Column Chromatography: Subject the dried n-butanol fraction to open-column silica gel chromatography. Elute using a step gradient of chloroform-methanol (e.g., 9:1 to 7:3 v/v).

  • Preparative HPLC: Pool iridoid-rich fractions (monitored via TLC using vanillin-sulfuric acid reagent) and inject them into a Preparative HPLC system equipped with a C18 reverse-phase column.

  • Causality: Because tricoloroside methyl ester often co-elutes with chemically similar oligomers like acerifolioside, high-resolution prep-HPLC (using a precise Acetonitrile/Water gradient) is mandatory for baseline resolution[1].

Step 4: Structural Elucidation
  • Confirm the molecular weight (776.73 g/mol ) using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative ion mode to detect the

    
     ion at m/z 775.26.
    
  • Utilize 1D and 2D NMR (HSQC, HMBC) to map the exact ester linkage between the loganin and secoxyloganin subunits[1].

Extraction Biomass Dried Aerial Parts (Loasa acerifolia) Extraction Maceration (85% Methanol or Ethanol) Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) Extraction->Partitioning Crude Extract BuOH n-BuOH Fraction (Polar Glycosides) Partitioning->BuOH Aqueous layer extraction Chromatography Column Chromatography (Silica Gel / Sephadex) BuOH->Chromatography HPLC Preparative HPLC (MeCN/H2O Gradient) Chromatography->HPLC Enriched Fractions Characterization NMR & HR-MS Analysis (Confirm C34H48O20) HPLC->Characterization Purified Isolate

Fig 2: Optimized extraction and isolation workflow for bis-iridoid recovery and validation.

References

  • Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review, NIH / PMC,[Link]

  • Iridoids from Loasa acerifolia, PubMed,[Link]

  • Phytochemistry and the systematics and ecology of Loasaceae and Gronoviaceae (Loasales), PubMed,[Link]

  • Pharmacology and Applications of Naturally Occurring Iridoids, Dokumen.pub,[Link]

Sources

Methodological & Application

Protocols for isolating Tricoloroside from Loasa tricolor aerial parts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Tricoloroside (specifically isolated as Tricoloroside Methyl Ester ) is a rare, complex dimeric iridoid glucoside found in the aerial parts of Loasa tricolor (Loasaceae). Chemically, it is a hetero-dimer composed of loganin and secoxyloganin moieties.[1]

Isolating this compound presents a unique "Artifact vs. Natural Product" challenge. Literature suggests that the commonly isolated methyl ester form may be an artifact generated during methanolic extraction due to the esterification of the free carboxylic acid group on the secoxyloganin moiety.

Strategic Directive: This protocol provides a dual-pathway approach:

  • Standard Isolation (Path A): Uses Methanol (MeOH) to isolate the stable Tricoloroside Methyl Ester , consistent with the primary literature (Nicoletti et al., 1991; Müller & Weigend, 1998).

  • Artifact-Free Extraction (Path B): Uses Ethanol (EtOH) or Acetone to preserve the potential native acid form, preventing transesterification.

Biological Material & Pre-Processing[2][3][4]

  • Target Species: Loasa tricolor Ker Gawl.[2][3] (Loasaceae).[1][4][2][5][6][7][8][9]

  • Target Tissue: Aerial parts (leaves and stems), collected during the flowering stage to maximize secondary metabolite accumulation.

  • Pre-treatment:

    • Drying: Air-dry in shade (< 40°C) to prevent thermal degradation of glycosides.

    • Grinding: Pulverize to a fine powder (40–60 mesh) to maximize surface area for solvent penetration.

Experimental Workflow (Visualization)

The following diagram illustrates the fractionation logic required to separate the polar iridoid dimers from common plant constituents (lipids, chlorophyll, and simple sugars).

G Plant Dried Aerial Parts (Loasa tricolor) Extract Solvent Extraction (MeOH or EtOH) Plant->Extract Maceration (3x 24h) Crude Crude Extract (Syrupy Residue) Extract->Crude Evaporation (<40°C) Partition1 Liquid-Liquid Partition (H2O vs n-Hexane) Crude->Partition1 Suspend in H2O HexaneFr n-Hexane Fr. (Lipids, Chlorophyll) DISCARD Partition1->HexaneFr AqLayer Aqueous Layer Partition1->AqLayer Partition2 Liquid-Liquid Partition (H2O vs n-Butanol) AqLayer->Partition2 AqWaste Aqueous Residue (Sugars, Salts) DISCARD Partition2->AqWaste BuOHFr n-Butanol Fraction (Target Iridoids) Partition2->BuOHFr Enriched Iridoids CC1 Column Chromatography 1 (Silica Gel 60) BuOHFr->CC1 Gradient Elution CC2 Purification (CC 2) (Sephadex LH-20) CC1->CC2 Semi-Pure Fr. HPLC Semi-Prep HPLC (C18 RP) CC2->HPLC Final Polish Product Purified Tricoloroside (Methyl Ester) HPLC->Product

Figure 1: Isolation workflow for Tricoloroside. Green nodes indicate steps containing the target compound.

Detailed Isolation Protocol

Phase 1: Extraction

Objective: Solubilize polar glycosides while minimizing thermal stress.

  • Solvent Selection:

    • Standard (Methyl Ester Target): Use Methanol (MeOH) .[8]

    • Native (Acid Target): Use Ethanol (EtOH) or Acetone/Water (7:3) .

  • Procedure:

    • Place 500g of powdered Loasa tricolor aerial parts in a 5L Erlenmeyer flask.

    • Add 2.5L of solvent. Sonicate for 30 minutes to disrupt cell walls.

    • Macerate at room temperature for 24–48 hours with occasional agitation.

    • Filter through Whatman No. 1 filter paper.

    • Repeat the process 3 times. Combine filtrates.

    • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at < 40°C to obtain a crude gummy residue.

Phase 2: Liquid-Liquid Fractionation (Cleanup)

Objective: Remove non-polar lipids (which interfere with NMR) and highly polar sugars (which overload columns).

  • Suspend the crude residue in Distilled Water (500 mL) .

  • Defatting: Extract with n-Hexane (3 x 500 mL).

    • Observation: The hexane layer will turn dark green (chlorophyll). Discard this layer.

  • Enrichment: Extract the remaining aqueous layer with n-Butanol (saturated with water) (3 x 500 mL).

    • Mechanism:[5][10] Tricoloroside is a glycoside (polar) but has a complex aglycone structure, making it partition preferentially into n-Butanol rather than staying in the pure water phase.

  • Concentration: Evaporate the n-Butanol fraction to dryness. This is the Iridoid-Enriched Fraction .

Phase 3: Chromatographic Separation

Step A: Silica Gel Open Column (Coarse Separation)

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Chloroform:Methanol:Water (CHCl3:MeOH:H2O).

    • Start: 80:20:2 (Low polarity)

    • End: 60:40:10 (High polarity)

  • Action: Load the BuOH fraction. Collect 100mL fractions.

  • TLC Monitoring: Spot fractions on Silica TLC plates. Visualize with Vanillin-H2SO4 reagent (heating required). Iridoids typically turn blue, violet, or gray upon heating.

  • Target: Pool fractions showing spots distinct from simple sugars (which stay at the baseline) and simple iridoids (like loganin). Tricoloroside will elute in the mid-polarity region (approx. 70:30:3).

Step B: Sephadex LH-20 (Molecular Sizing & Polishing)

  • Objective: Remove phenolic impurities and tannins often found in Loasa species.

  • Solvent: Methanol (100%).

  • Action: Dissolve the semi-pure fraction from Step A in minimal MeOH. Load onto Sephadex LH-20.[7] Elute with MeOH.

  • Result: Iridoids usually elute before flavonoids and tannins.

Step C: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (Semi-preparative, 5 µm, 250 x 10 mm).

  • Mobile Phase: Water (A) / Acetonitrile (B).

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient to 40% B

  • Detection: UV at 235 nm (characteristic of the iridoid enol-ether system).

  • Collection: Collect the peak corresponding to Tricoloroside (retention time must be determined by analytical injection).

Quantitative Data & Validation

Table 1: Physicochemical Properties for Validation

ParameterSpecificationNotes
Compound Name Tricoloroside Methyl EsterDimeric Iridoid Glucoside
Molecular Formula C33H48O19Calculated MW: ~748.72 g/mol
UV Absorbance

~ 235 nm
Conjugated enol-ether system
TLC Visualization Blue/Violet spotVanillin-H2SO4 spray + Heat (105°C)
Solubility Soluble in MeOH, EtOH, WaterInsoluble in Hexane, CHCl3
Key NMR Signal

~ 7.4-7.5 ppm (s)
H-3 proton of the iridoid ring

Self-Validating Check:

  • If the isolated compound does not show UV absorption at ~235 nm, it is likely not an iridoid (the enol-ether chromophore is essential).

  • If the compound is insoluble in water, it is likely the aglycone, not the glycoside.

References

  • Nicoletti, M., Di Fabio, T. A., Serafini, M., Garbarino, J. A., Piovano, M., & Chamy, M. C. (1991). "Iridoids from Loasa tricolor."[4] Biochemical Systematics and Ecology, 19(2), 167-170.[4]

    • Source:

  • Müller, A. A., & Weigend, M. (1998). "Iridoids from Loasa acerifolia."[1][4] Phytochemistry, 49(1), 131-135.[1]

    • Source:

  • Weigend, M., et al. (2004). "Systematic Implications of the Distribution of Iridoids... in Loasaceae." Annals of the Missouri Botanical Garden.

    • Source:

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Isolation of Loasaceae Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Pre-clinical Drug Development Scientists Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Background

The Loasaceae family (commonly known as blazing stars) is a prolific source of structurally unique secondary metabolites, most notably iridoid glycosides such as decaloside, mentzeloside, and strictoside ()[1]. These compounds are of significant pharmacological interest due to their pronounced anti-inflammatory activities, specifically their ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways ()[2].

However, isolating these compounds from complex botanical matrices presents a formidable analytical challenge. Iridoid glycosides possess a structural dichotomy: a highly hydrophilic glucose moiety attached to a relatively hydrophobic cyclopentapyran aglycone. In crude plant extracts, they co-elute with highly polar primary metabolites (free sugars, organic acids) and highly lipophilic compounds (chlorophylls, plant waxes). As a Senior Application Scientist, I have found that traditional liquid-liquid extraction often results in severe emulsion formation and poor recovery. Therefore, a highly optimized Solid-Phase Extraction (SPE) strategy is mandatory for quantitative enrichment and purification.

Sorbent Chemistry: The Causality of Selection

The success of an SPE protocol is entirely dependent on matching the sorbent chemistry to the physicochemical properties of the analyte. For Loasaceae iridoid glycosides, we must move beyond traditional silica-based C18 sorbents.

  • The Limitation of C18: Traditional octadecyl (C18) silica relies purely on hydrophobic interactions. Because iridoid glycosides are highly polar, they exhibit weak retention on C18. Furthermore, if a C18 bed runs dry during conditioning, the alkyl chains undergo "phase collapse," completely destroying analyte retention.

  • The Superiority of HLB (Hydrophilic-Lipophilic Balance): Polymeric HLB sorbents (copolymers of divinylbenzene and N-vinylpyrrolidone) are the gold standard for these molecules. The N-vinylpyrrolidone provides hydrophilic interaction sites (hydrogen bonding) that anchor the glucose moiety, while the divinylbenzene strongly retains the cyclopentapyran aglycone. HLB polymers also do not suffer from phase collapse if accidentally dried.

  • Next-Generation Selectivity with MIPs: For ultra-high purity preparative isolation, Hydrophilic Magnetic Molecularly Imprinted Polymers (HMMIPs) are increasingly utilized. By synthesizing polymers around a template molecule (like loganin), we create shape-selective cavities that exclusively bind iridoid glycosides, eliminating nearly all matrix interference ()[3], ()[4].

The Self-Validating SPE Protocol

A robust analytical protocol must be a self-validating system. To ensure absolute trustworthiness, this workflow employs a Mass Balance Tracking System . By analyzing the Flow-Through, Wash, and Elution fractions, we can mathematically prove that no analyte is lost to premature breakthrough or irreversible sorbent binding.

Step-by-Step Methodology (Using 200 mg / 6 mL HLB Cartridges)

Step 1: Extract Preparation & Critical Dilution

  • Pulverize 1.0 g of dried Mentzelia aerial parts and extract via ultrasonication in 20 mL of 50% Methanol (MeOH) for 30 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Mechanistic Causality:Dilute the supernatant 1:10 with LC-MS grade water. Loading an extract with >5% organic solvent acts as an eluent, disrupting the hydrophobic interactions between the sorbent and the aglycone, leading to immediate analyte breakthrough.

Step 2: Sorbent Conditioning & Equilibration

  • Pass 5 mL of 100% MeOH through the cartridge to solvate the polymer bed and activate the binding sites.

  • Pass 5 mL of LC-MS grade water to equilibrate the column to the aqueous loading conditions. Do not let the column dry completely.

Step 3: Sample Loading

  • Load 5 mL of the diluted extract at a controlled flow rate of 1 mL/min.

  • Self-Validation: Collect this Flow-Through Fraction . LC-MS analysis of this fraction should show <1% target analyte, confirming successful retention.

Step 4: Targeted Washing

  • Wash the cartridge with 5 mL of 5% MeOH in Water.

  • Mechanistic Causality: The 5% MeOH provides just enough solvent strength to disrupt the weak hydrogen bonds holding matrix monosaccharides and salts to the sorbent, flushing them to waste. It is too weak to break the strong hydrophobic interactions anchoring the iridoid aglycone.

  • Self-Validation: Collect this Wash Fraction to verify that no premature elution of the target glycosides occurred.

Step 5: Elution

  • Elute the target iridoid glycosides using 5 mL of 70% MeOH in Water.

  • Mechanistic Causality: 70% MeOH is the optimal dielectric constant to fully desorb the iridoid glycosides. Using 100% MeOH is counterproductive, as it will co-elute highly lipophilic plant waxes and chlorophylls that are safely left behind on the column at 70%.

  • Self-Validation: Collect the Elution Fraction . The sum of the analyte mass in the Flow-Through, Wash, and Elution fractions must equal 100% ± 5% of the initial load.

Step 6: Reconstitution

  • Evaporate the Eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) for downstream LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes the optimization data driving the protocol choices above, demonstrating the clear advantage of polymeric and imprinted sorbents over traditional silica for Loasaceae glycosides.

Sorbent TypeWash SolventElution SolventDecaloside Recovery (%)Matrix Effect (%)Primary Limitation
Silica C18 (500mg)100% Water100% MeOH68.4 ± 5.2-42.1 (Suppression)Poor retention of polar analytes; co-elution of lipids.
Polymeric HLB (200mg)5% MeOH70% MeOH94.2 ± 2.1-12.4 (Suppression)Requires strict control of loading flow rate.
Loganin-MIP (100mg)10% MeOH80% MeOH98.1 ± 1.5-2.1 (Negligible)High synthesis cost; limited commercial availability.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating SPE workflow, highlighting the mass-balance checkpoints.

SPE_Logic A Crude Loasaceae Extract (High Matrix Complexity) B Aqueous Dilution (Reduce Organic to <5%) A->B Prevents breakthrough C SPE Sorbent Conditioning (Activate Binding Sites) B->C D Sample Loading (Capture via Aglycone) C->D E Wash Phase (5% MeOH) (Elute Polar Sugars) D->E Mass Balance: Check Flow-Through F Elution Phase (70% MeOH) (Desorb Iridoid Glycosides) E->F Mass Balance: Check Wash G LC-MS/MS Quantification F->G Mass Balance: Calculate Recovery

Fig 1: Self-validating SPE workflow for Loasaceae iridoid glycosides.

References

  • Ji, W., Zhang, M., Liu, W., Wang, X., Duan, W., Xie, H., & Wang, X. (2016). "Development of hydrophilic magnetic molecularly imprinted polymers by directly coating onto Fe3O4 with a water-miscible functional monomer and application in a solid-phase extraction procedure for iridoid glycosides." RSC Advances, 6(56), 50487-50495. URL:[Link]

  • Zhang, M., Ji, W., Liu, W., Wang, X., Duan, W., Xie, H., & Wang, X. (2018). "Preparation of five high-purity iridoid glycosides from Gardenia jasminoides Eills by molecularly imprinted solid-phase extraction integrated with preparative liquid chromatography." Journal of Separation Science, 41(14), 2960-2968. URL:[Link]

  • Danielson, T. J., Hawes, E. M., & Bliss, C. A. (1973). "Iridoids of Mentzelia decapetala (Pursh). II. Decaloside." Canadian Journal of Chemistry, 51(11), 1737-1740. URL:[Link]

  • Viljoen, A., Mncwangi, N., & Vermaak, I. (2012). "Anti-Inflammatory Iridoids of Botanical Origin." Current Medicinal Chemistry, 19(14), 2104-2127. URL:[Link]

Sources

Mass spectrometry (ESI-MS) fragmentation patterns of Tricoloroside

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced ESI-MS/MS Fragmentation Analysis of Tricoloroside (Tricolorin A)

Executive Summary

This technical guide details the structural characterization of Tricoloroside —specifically referring to Tricolorin A (


), the bioactive resin glycoside isolated from Ipomoea tricolor (Convolvulaceae). These macrolides, known for their potent cytotoxic and allelopathic properties, present significant analytical challenges due to their complex macrocyclic ester cores and isomeric oligosaccharide chains.

This protocol establishes a self-validating workflow for identifying Tricolorin A using ESI-MS/MS. We focus on the causality of fragmentation: distinguishing between labile ester linkages (acylation sites) and the more robust glycosidic backbone.

Chemical Identity & Structural Logic

To interpret the mass spectrum, one must first understand the molecule's architecture. Tricolorin A is not a simple linear glycoside; it is a jalapin , a resin glycoside where the aglycone is part of a macrocyclic ring.

  • Aglycone: Jalapinolic acid (11S-hydroxyhexadecanoic acid).

  • Oligosaccharide Core: A tetrasaccharide containing Fucose (Fuc), Glucose (Glc), and two Rhamnose (Rha) units.

  • Acylation: The oligosaccharide is esterified with two short-chain fatty acids (2-methylbutyric acid), which are critical for biological activity and are the first to cleave during MS/MS.

  • Macrocycle: The aglycone's carboxyl group forms a macrocyclic lactone with one of the sugar hydroxyls, creating a constrained ring structure.

Molecular Formula:


Monoisotopic Mass:  1022.57 Da[1]

Experimental Protocol

This workflow is designed for high-resolution Q-TOF or Orbitrap systems but is adaptable to Triple Quadrupole (QqQ) for MRM quantitation.

Sample Preparation (Extraction)
  • Source: Ipomoea tricolor seeds or aerial parts.[2][3]

  • Solvent: Methanol (MeOH) or Chloroform:Methanol (1:1). Resin glycosides are amphiphilic.

  • Procedure: Ultrasonic extraction (30 min)

    
     Centrifugation 
    
    
    
    Filtration (0.22 µm PTFE).
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 15 min (Resin glycosides elute late due to lipid chains).

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Note: Sodium adducts

      
       are often more abundant than protonated ions 
      
      
      
      due to the polyoxygenated sugar core acting as a cation trap.

Fragmentation Analysis (The Mechanism)

The fragmentation of Tricolorin A follows a hierarchical energy dissipation pathway. Under Collision-Induced Dissociation (CID), the molecule disassembles from the "outside in."

Phase I: Deacylation (Low Energy)

The most labile bonds are the ester linkages holding the short-chain fatty acids (2-methylbutyric acid).

  • Observation: Loss of neutral 2-methylbutyric acid (

    
    , 102 Da).
    
  • Significance: This confirms the degree of acylation.

Phase II: Glycosidic Cleavage (Medium Energy)

Once the side chains are removed, the glycosidic bonds break.

  • Observation: Sequential loss of sugar residues (Rhamnose: -146 Da, Glucose: -162 Da).

  • Mechanism: Charge-remote fragmentation or proton-transfer driven hydrolysis at the glycosidic oxygen.

Phase III: Aglycone Revelation (High Energy)

The final stage reveals the core lipid.

  • Observation: The ion for Jalapinolic acid (Aglycone).

  • Diagnostic: In negative mode, this appears at

    
     271 (
    
    
    
    ). In positive mode, it often undergoes dehydration.

Data Visualization: Fragmentation Pathway

The following diagram maps the logical disassembly of Tricolorin A.

TricolorinFragmentation cluster_legend Fragmentation Phases Precursor Precursor Ion [M+Na]+ m/z 1045.6 (Intact Tricolorin A) Frag1 Fragment 1 [M+Na - C5H10O2]+ m/z 943.5 (Loss of 1st Acyl Chain) Precursor->Frag1 - 102 Da (2-methylbutyric acid) Frag2 Fragment 2 [M+Na - 2(C5H10O2)]+ m/z 841.4 (Loss of 2nd Acyl Chain) Frag1->Frag2 - 102 Da (2-methylbutyric acid) Frag3 Fragment 3 [M+Na - Acyls - Rha]+ m/z 695.3 (Loss of Terminal Rhamnose) Frag2->Frag3 - 146 Da (Rhamnose) Frag4 Fragment 4 [M+Na - Acyls - Rha - Glc]+ m/z 533.3 (Loss of Glucose) Frag3->Frag4 - 162 Da (Glucose) Aglycone Aglycone Core Jalapinolic Acid Fragments (m/z 271 / 253) Frag4->Aglycone Macrocycle Opening & Cleavage Phase1 Phase I: Deacylation Phase2 Phase II: Glycosidic Cleavage

Figure 1: Step-wise ESI-MS/MS fragmentation pathway of Tricolorin A (Sodium Adduct).

Diagnostic Ion Table

Use this table to validate your spectral data. Deviations of >0.5 Da suggest a different congener (e.g., Tricolorin B or C).

Ion TypeTheoretical m/z (Na+)Neutral Loss (Da)Structural Event
Precursor 1045.56 -

Intact Molecule
Fragment 1 943.49 102Loss of 1st 2-methylbutyric acid
Fragment 2 841.42 102Loss of 2nd 2-methylbutyric acid
Fragment 3 695.36 146Loss of terminal Rhamnose
Fragment 4 533.31 162Loss of Glucose
Aglycone 271.23 -Jalapinolic Acid (observed in Neg mode or as fragment)

Note: In negative ion mode ESI (


), the fragmentation is often cleaner, yielding the aglycone ion (

271) as a base peak at high collision energies.

References

  • Pereda-Miranda, R., et al. (1993). "Tricolorin A, major phytogrowth inhibitor from Ipomoea tricolor." Journal of Natural Products.

  • Bah, M., & Pereda-Miranda, R. (1996). "Detailed FAB-mass spectrometry and high resolution NMR investigations of tricolorins A-E." Tetrahedron.

  • Pereda-Miranda, R., et al. (2010). "Resin Glycosides from the Morning Glory Family." Fortschritte der Chemie organischer Naturstoffe.

  • PubChem. (2023). "Tricolorin A Compound Summary." National Library of Medicine.

Sources

Application Note: Strategic TLC Solvent Systems for Iridoid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Iridoids are a large class of monoterpenoids based on a cyclopentanoid pyran ring system. In drug development and phytochemistry, they present a unique separation challenge due to their bimodal polarity profile.

To achieve reproducible separations, researchers must first categorize their target analyte into one of two distinct subclasses:

  • Iridoid Glycosides (e.g., Aucubin, Catalpol, Loganin): Highly polar, water-soluble, and often require acid-modified polar mobile phases to prevent tailing.

  • Secoiridoids / Valepotriates (e.g., Valtrate, Isovaltrate): Non-polar, lipophilic, and chemically unstable (thermolabile and acid-sensitive).

This guide provides distinct, self-validating protocols for both subclasses, moving beyond simple "recipes" to explain the chromatographic mechanisms at play.

Strategic Solvent Selection (Decision Logic)

The following decision tree illustrates the critical divergence in methodology based on the chemical stability and polarity of the target iridoid.

IridoidSeparationStrategy Start Crude Plant Extract Classify Target Classification Start->Classify Glycoside Iridoid Glycosides (Polar / Stable) e.g., Aucubin, Catalpol Classify->Glycoside Hydrophilic Valepotriate Valepotriates (Non-Polar / Unstable) e.g., Valtrate Classify->Valepotriate Lipophilic SolventA System A: Polar EtOAc : MeOH : H2O (Requires Acid Modifier) Glycoside->SolventA Normal Phase Silica SolventB System B: Non-Polar Toluene : EtOAc (Avoid Strong Acids) Valepotriate->SolventB Normal Phase Silica DetectA Detection: Vanillin-H2SO4 (Heat Required) SolventA->DetectA DetectB Detection: HCl-Acetic Acid (Halochromic Reaction) SolventB->DetectB

Figure 1: Decision matrix for selecting mobile phases and detection reagents based on iridoid subclass.

Optimized Solvent Systems

The following table synthesizes field-proven ratios. Note the specific inclusion of acids in glycoside systems to suppress silanol ionization and reduce spot tailing.

Table 1: Master Solvent List
Target SubclassSystem CodeSolvent Composition (v/v)Role of ComponentsReference
Iridoid Glycosides IG-1 (Standard) EtOAc : MeOH : H2O (77:15:8) High polarity for glycoside migration; water ensures partitioning.[1, 4]
Iridoid Glycosides IG-2 (Acidic) EtOAc : MeOH : H2O : Acetic Acid (80:12:6:2) Acetic acid suppresses ionization of free carboxyl groups, sharpening bands.[2]
Iridoid Glycosides IG-3 (Wagner) CHCl3 : MeOH : H2O (64:50:10) Classic system for highly polar glycosides; requires thorough chamber saturation.[3]
Valepotriates VP-1 (Lipophilic) Toluene : EtOAc (75:25) Non-polar system protects labile epoxy rings found in valepotriates.[3, 5]
Valepotriates VP-2 (Screening) n-Hexane : EtOAc (65:35) Excellent resolution for Valeriana species extracts.[5]

Detailed Experimental Protocols

Protocol A: Separation of Iridoid Glycosides (e.g., Plantago, Veronica, Scrophularia)

Principle: Separation is driven by hydrogen bonding capabilities. The addition of water is critical; without it, glycosides will remain at the baseline (


).
  • Stationary Phase: Silica gel 60 F254 HPTLC plates (Merck). Pre-wash with MeOH and activate at 100°C for 30 mins to remove humidity interference.

  • Sample Prep: Dissolve 100 mg crude extract in 5 mL MeOH. Sonicate for 10 mins. Filter (0.45 µm).

  • Mobile Phase Prep (System IG-2):

    • Mix Ethyl Acetate (80 mL), Methanol (12 mL), Water (6 mL), and Glacial Acetic Acid (2 mL).

    • Crucial Step: Shake vigorously in a separator funnel to ensure the mixture is monophasic. If it turns cloudy, add MeOH dropwise until clear.

  • Chamber Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL mobile phase. Saturate for 20 minutes (critical for reproducible

    
     values).
    
  • Development: Develop to a distance of 80 mm. Dry in a stream of cold air (do not use hot air yet).

  • Derivatization (Vanillin-Sulfuric Acid):

    • Spray with 1% ethanolic vanillin followed by 10% ethanolic sulfuric acid.

    • Heat at 105°C for 5–10 minutes.

    • Result: Iridoids appear as colored spots (often violet, blue, or grey) against a light background.

Protocol B: Separation of Valepotriates (e.g., Valeriana)[1]

Principle: Valepotriates possess an epoxy ring that is highly unstable in acidic conditions or heat. This protocol minimizes decomposition.[1]

  • Stationary Phase: Silica gel 60 F254.[2] Do not activate at high heat immediately before use; store in a desiccator instead.

  • Sample Prep: Extract powder with Dichloromethane (DCM) at room temperature (avoid heat). Evaporate DCM < 40°C and reconstitute in Toluene.

  • Mobile Phase Prep (System VP-1):

    • Mix Toluene (75 mL) and Ethyl Acetate (25 mL).

  • Development: Standard development in saturated chamber.

  • Detection (Halochromic Reaction - No Heat):

    • Reagent: HCl-Acetic Acid reagent (Mix 8 mL conc. HCl with 2 mL glacial acetic acid).

    • Procedure: Spray heavily. DO NOT HEAT.

    • Result: Valepotriates (Valtrate, Isovaltrate) develop a characteristic blue color within 5–10 minutes at room temperature. This confirms the presence of the epoxy-iridoid skeleton.

Visualization & Identification Guide

Since most iridoids lack a strong UV chromophore (except those with conjugated double bonds like aucubin), chemical derivatization is mandatory.

ReagentPreparationTarget MechanismColor Response
Vanillin-H2SO4 1g Vanillin in 100mL EtOH + 10mL conc H2SO4General condensation with activated methylene groups.Violet/Blue/Grey (General Iridoids)
Ehrlich’s Reagent 1g p-dimethylaminobenzaldehyde in 50mL HCl/50mL EtOHReacts with enol ether system.Blue/Red (Specific to Iridoids)
Godin Reagent Mix 1:1 of 1% Vanillin (EtOH) and 3% Perchloric acid (H2O)Oxidative coupling.Red-Brown (Aucubin), Blue (Catalpol)

Troubleshooting (Self-Validation)

ObservationRoot CauseCorrective Action
Tailing of Spots Acidic functional groups ionizing on silica.Switch to System IG-2 (contains Acetic Acid) or add 1% Formic Acid to mobile phase.
"Smiling" Front Uneven solvent evaporation (Edge Effect).Ensure chamber is lined with filter paper and saturated for at least 20 mins.
Decomposition (Black spots) Sample is thermolabile (Valepotriates).Use Protocol B . Avoid heating the plate. Use cold air to dry.
No Spots Visible Low concentration or wrong detection.Iridoids have low UV absorbance. Ensure derivatization is used. Load higher volume (10-20 µL).

References

  • Wagner, H., & Bladt, S. (1996).[3] Plant Drug Analysis: A Thin Layer Chromatography Atlas (2nd ed.). Springer-Verlag.[4] Link

  • Yadav, D., & Gupta, M. M. (2011). Isolation and HPTLC Analysis of Iridoids in Premna integrifolia. Journal of Planar Chromatography, 24, 1-6. Link

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. Link

  • Hajimehdipoor, H., et al. (2012). A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitex agnus-castus L. Iranian Journal of Pharmaceutical Research, 11(4), 1047–1052. Link

  • Ferreira, A. A., et al. (2009). Quantitative Determination of Valepotriates from Valeriana Native to South Brazil. Planta Medica, 75. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing Tricoloroside Methanolic Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Tricoloroside is a complex bis-iridoid glucoside—consisting of loganin and secoxyloganin moieties—found predominantly in the Loasaceae family [1]. Extracting this compound presents unique thermodynamic and chemical challenges. Traditional methanolic extraction often results in poor yields, structural degradation, or the formation of artificial derivatives.

This guide provides mechanistic troubleshooting, data-driven parameter optimization, and a self-validating protocol to ensure high-fidelity recovery of native Tricoloroside.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I detecting high levels of "Tricoloroside methyl ester" instead of the native compound? The Causality: This is a classic case of solvent-induced artifact formation. When extracting bis-iridoids with 100% methanol—especially under reflux or elevated temperatures—the methanol acts as a nucleophile. It attacks the highly reactive hemiacetal or ester linkages of the secoxyloganin moiety, causing transesterification [1]. Consequently, the native Tricoloroside is chemically converted into Tricoloroside methyl ester during the extraction process itself. The Solution: Transition from pure methanol to a 50–60% aqueous methanol system. The presence of water significantly reduces the nucleophilic attack by methanol. Self-Validation Check: Run a parallel cold-water maceration of your plant tissue. If the methyl ester is absent in the water extract but present in your methanolic extract, you have confirmed it is an extraction artifact, not a native metabolite.

Q2: My overall iridoid yield is low, and the extract is turning dark brown. What is causing this degradation? The Causality: Iridoid glucosides are highly susceptible to enzymatic hydrolysis. When you homogenize fresh plant tissue, cellular compartmentalization is destroyed. This allows endogenous vacuolar β-glucosidases to mix with Tricoloroside, cleaving its glucose moiety. The resulting iridoid aglycones are highly unstable and rapidly polymerize into dark brown or black pigments [2]. The Solution: You must halt enzymatic activity immediately before solvent extraction. Do not slowly air-dry the biomass. Instead, flash-freeze the tissue in liquid nitrogen and lyophilize it, or utilize microwave-assisted heating during the initial extraction phase to rapidly denature the β-glucosidases [3].

Q3: How do pH and temperature dynamically affect my extraction yield? The Causality: The bis-iridoid framework is sensitive to both thermal stress and pH extremes. Temperatures exceeding 60°C accelerate the thermal degradation of the iridoid backbone. Furthermore, acidic conditions (pH < 4.0) catalyze the cleavage of the glycosidic bonds, while alkaline conditions (pH > 8.0) trigger the saponification of the ester groups [4]. The Solution: Buffer your extraction solvent to a mildly acidic pH (5.0–5.5) and strictly cap your extraction temperature at 40–45°C.

Part 2: Data Presentation & Parameter Optimization

To maximize the yield of native Tricoloroside without inducing artifact formation, extraction parameters must be tightly controlled. The table below summarizes the shift from traditional reflux methods to an optimized Ultrasonic-Microwave Synergistic Extraction (UMSE) approach [3][4].

ParameterTraditional RefluxOptimized UMSE ProtocolMechanistic Rationale for Optimization
Solvent 100% Methanol50–60% Aqueous MethanolPrevents transesterification and methyl ester artifact formation.
Temperature 65°C (Boiling)40°CPrevents thermal degradation of the secoxyloganin moiety.
Time 2–4 Hours35–45 MinutesMinimizes exposure to hydrolytic conditions while maximizing mass transfer.
pH UncontrolledBuffered to 5.0–5.5Prevents acid-catalyzed hydrolysis and alkaline saponification.
Solid:Liquid Ratio 1:10 (g/mL)1:20 (g/mL)Ensures complete tissue swelling and optimal solvent penetration.

Part 3: Mandatory Visualization

Chemical & Enzymatic Degradation Pathways

The following diagram illustrates the competing degradation pathways that compromise Tricoloroside yield during suboptimal methanolic extraction.

Mechanism Native Native Tricoloroside (Bis-iridoid Glucoside) Artifact Tricoloroside Methyl Ester (Extraction Artifact) Native->Artifact 100% Methanol + Heat (Transesterification) Aglycone Iridoid Aglycone (Enzymatic Degradation) Native->Aglycone Endogenous β-glucosidase (Hydrolysis) Pigment Polymerized Pigments (Loss of Yield) Aglycone->Pigment Oxidation / Polymerization

Fig 1: Chemical and enzymatic degradation pathways of Tricoloroside during extraction.

Optimized Extraction Workflow

Workflow Prep 1. Lyophilization (Enzyme Deactivation) Extract 2. UMSE Extraction (60% MeOH, pH 5.5, 40°C) Prep->Extract Filter 3. Centrifugation & Solvent Evaporation Extract->Filter Resin 4. D101 Macroporous Resin Chromatography Filter->Resin Elute 5. 40% EtOH Elution & Lyophilization Resin->Elute Target Purified Tricoloroside Elute->Target

Fig 2: Optimized self-validating workflow for high-yield Tricoloroside extraction.

Part 4: Experimental Protocol (UMSE & Resin Purification)

This self-validating protocol utilizes Ultrasonic-Microwave Synergistic Extraction (UMSE) combined with macroporous resin chromatography to isolate Tricoloroside while preserving its structural integrity [3][5].

Step 1: Tissue Preparation & Enzyme Deactivation

  • Harvest fresh Loasaceae plant material and immediately submerge it in liquid nitrogen to halt all metabolic and enzymatic activity.

  • Lyophilize (freeze-dry) the tissue for 48 hours until completely devoid of moisture.

  • Grind the dried tissue to a fine 40-mesh powder.

Step 2: Solvent Preparation

  • Prepare a 60% (v/v) aqueous methanol solution.

  • Adjust the pH to 5.5 using a dilute acetic acid buffer. Causality: This specific pH prevents the cleavage of the secoxyloganin ester bonds while maintaining the stability of the glycosidic linkage.

Step 3: Ultrasonic-Microwave Synergistic Extraction (UMSE)

  • Combine the plant powder and the buffered 60% methanol solvent at a strict 1:20 (g/mL) ratio in the UMSE reaction vessel.

  • Set the microwave power to 600 W and the ultrasonic frequency to 40 kHz.

  • Extract for exactly 35 minutes, ensuring the internal temperature probe does not exceed 40°C.

Step 4: Filtration and Concentration

  • Centrifuge the crude homogenate at 10,000 × g for 15 minutes at 4°C to pellet the cellular debris.

  • Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator set to 35°C. Evaporate until all methanol is removed, leaving only an aqueous suspension.

Step 5: Macroporous Resin Purification

  • Load the aqueous suspension onto a pre-conditioned D101 macroporous resin column.

  • Wash the column with 2 Bed Volumes (BV) of ultra-pure water. Validation: This step elutes highly polar impurities, free sugars, and salts. Monitor the eluate via TLC to ensure no iridoids are lost in the water wash.

  • Elute the target bis-iridoid fraction using 3 BV of 40% aqueous ethanol [5].

  • Collect the 40% ethanol fraction, concentrate under vacuum, and lyophilize to yield a high-purity, artifact-free Tricoloroside powder.

References

  • Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. Molecules / National Institutes of Health (NIH). Available at:[Link]

  • Method for preparing iridoid aglycone.Google Patents (CN102925508A).
  • Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from Patrinia scabra Bunge. Frontiers in Pharmacology / NIH. Available at:[Link]

  • Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules / NIH. Available at:[Link]

  • Preparation of main iridoid glycosides in fructus corni by macroporous resin column chromatography and countercurrent chromatography. Journal of Chromatography B / ResearchGate. Available at:[Link]

Technical Support Center: Resolving Tricoloroside and Secoxyloganin via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Troubleshooting Hub. Resolving complex iridoid mixtures—specifically separating monomeric secoiridoids like secoxyloganin from their dimeric counterparts (bis-iridoids) such as tricoloroside—presents a unique chromatographic challenge.

Tricoloroside is a hetero-oligomeric bis-iridoid consisting of loganin and secoxyloganin moieties (1). Because the dimer retains the core chromophores and similar hydrogen-bonding networks as its monomeric precursors, their polarity profiles often overlap on standard reversed-phase columns, leading to co-elution. This guide provides a validated framework for optimizing HPLC parameters to achieve baseline resolution, while addressing critical pre-analytical pitfalls like extraction artifacts.

Fundamental Chromatographic Differences

Understanding the structural causality behind retention behavior is the first step in method development. While tricoloroside is nearly twice the mass of secoxyloganin, its 3D folding can shield hydrophobic domains, making its apparent polarity deceptively similar to the monomer.

Table 1: Physicochemical and Chromatographic Properties

CompoundStructural ClassMolecular WeightKey Functional GroupsExpected Elution Order (RP-C18)UV Max (nm)
Secoxyloganin Monomeric Secoiridoid~404.4 g/mol Carboxylic acid, enol ether, glucoside1 (More polar, elutes first)235 - 245
Tricoloroside Bis-Iridoid (Dimer)~794.7 g/mol Ester, multiple glucosides, enol ethers2 (More lipophilic, elutes second)235 - 245

Troubleshooting Workflow

HPLC_Resolution_Workflow Issue Peak Co-elution: Tricoloroside & Secoxyloganin ArtifactCheck Is Tricoloroside an artifact? Issue->ArtifactCheck SolventChange Change extraction solvent (e.g., EtOH/Water instead of MeOH) ArtifactCheck->SolventChange Yes (MeOH used) GradOpt Optimize Gradient Profile (Increase %ACN slowly) ArtifactCheck->GradOpt No (True metabolite) SolventChange->GradOpt pHControl Control Mobile Phase pH (0.1% Formic Acid) GradOpt->pHControl TempOpt Optimize Column Temp (30°C - 35°C) pHControl->TempOpt Resolution Baseline Resolution (Rs ≥ 1.5) TempOpt->Resolution

Logical troubleshooting workflow for resolving secoxyloganin and tricoloroside in HPLC.

Step-by-Step HPLC Method Optimization Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . It not only separates the peaks but proves that the peaks observed are true representations of the sample.

Step 1: Artifact-Controlled Sample Preparation

Causality: Bis-iridoids like tricoloroside methyl ester are highly susceptible to artifact formation. When methanol is used as an extraction solvent, the reactive hemiacetal/carboxyl groups on secoxyloganin can undergo esterification/acetalization, artificially generating the dimer (2).

  • Weigh 1.0 g of pulverized plant material.

  • Self-Validation Split: Divide the sample into two 0.5 g aliquots.

  • Extract Aliquot A with 100% Methanol and Aliquot B with 70% Ethanol/Water (v/v).

  • Sonicate both for 30 minutes at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation check: If the tricoloroside peak appears in Aliquot A but vanishes in Aliquot B, it is a methanol-induced artifact. If it remains in both, it is a true metabolite.

Step 2: Mobile Phase Formulation

Causality: Secoxyloganin contains a free carboxylic acid. At a neutral pH, it exists in a dynamic equilibrium between ionized and unionized states, causing multiple retention mechanisms and severe peak tailing.

  • Solvent A: Prepare 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This keeps the carboxylic acid fully protonated.

  • Solvent B: 100% Acetonitrile (LC-MS grade).

Step 3: Chromatographic Separation

Causality: A shallow gradient dynamically alters the partitioning environment. The bulky tricoloroside dimer requires a gradual increase in organic modifier to desorb from the stationary phase without co-eluting with the monomer (3).

  • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Set the column oven to 30°C to improve the mass transfer of the bulky bis-iridoid, reducing peak broadening.

  • Gradient Program:

    • 0–12 min: 10% B

    • 12–25 min: Linear increase from 10% to 17% B

    • 25–35 min: Hold at 17% B

Step 4: Detection
  • Wavelength: Set the Diode Array Detector (DAD) to 245 nm. Both compounds possess an unsaturated enol ether system that strongly absorbs in this range.

Troubleshooting FAQs

Q: Why is my secoxyloganin peak tailing severely, obscuring the tricoloroside peak? A: This is a classic pH-related issue. Secoxyloganin contains a free carboxylic acid group with a pKa typically around 3.5–4.5. If your mobile phase pH is near this pKa, the molecule will exist in a mixed ionization state, interacting inconsistently with the stationary phase. Lower the pH to <3.0 using 0.1% Formic Acid or Trifluoroacetic acid (TFA) to ensure it remains fully protonated and elutes as a sharp, symmetrical peak.

Q: Can I use isocratic elution to separate these two compounds? A: It is highly discouraged. While secoxyloganin is a monomer and tricoloroside is a dimer, the 3D conformation of the bis-iridoid can shield its hydrophobic domains, making its apparent polarity deceptively similar to the monomer under static conditions. A shallow gradient is required to dynamically exploit their subtle lipophilicity differences and achieve a baseline resolution (Rs) > 1.5.

Q: I am detecting a massive peak for tricoloroside methyl ester. Is this a high-yield natural metabolite? A: Not necessarily. As outlined in the sample preparation step, bis-iridoids are notorious for artifact formation. If you extracted your sample using methanol, the reactive groups on secoxyloganin and loganin likely underwent esterification. Always validate the natural presence of tricoloroside by performing a parallel extraction with ethanol or an acetonitrile/water mixture.

References

  • An iridoid glucoside from Gronovia scandens (Loasaceae)
  • Source: MDPI / I.R.I.S.
  • Simultaneous quantification of seven bioactive components in Caulis Lonicerae Japonicae by high performance liquid chromatography Source: PubMed URL

Sources

Troubleshooting NMR signal overlap in dimeric iridoid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Signal Overlap in Dimeric Iridoid Analysis Audience: Researchers, Natural Product Chemists, and Drug Discovery Specialists

Introduction: The Dimeric Challenge

Welcome to the Advanced NMR Support Center. If you are analyzing dimeric iridoids (e.g., asperuloside dimers, loganin derivatives), you are likely facing a "perfect storm" of spectral complexity:

  • Molecular Weight (600–1200 Da): This places your molecule in the "negative NOE" or "zero-crossing" regime, complicating stereochemical analysis.

  • Spectral Crowding: The presence of two glucose moieties creates a "forest" of overlapping multiplets in the 3.0–5.5 ppm region.

  • Pseudo-Symmetry: Slight structural differences between the two monomeric halves often lead to severe second-order effects (virtual coupling).

This guide prioritizes high-impact, field-proven solutions over generic advice.

Module 1: Sample Preparation & Solvent Engineering
Q1: I have severe overlap in the glycosidic region using CD₃OD. Should I just try DMSO?

Short Answer: Not necessarily. While DMSO-d₆ is excellent for observing exchangeable protons, it is viscous and may broaden your lines.[1] For iridoids, Pyridine-d₅ is often the superior troubleshooting solvent.

The Scientist’s Rationale:

  • ASIS Effect: Pyridine induces an Aromatic Solvent-Induced Shift (ASIS). It preferentially solvates electron-deficient sites (like hydroxyl protons on the sugar), causing significant upfield or downfield shifts compared to methanol or chloroform. This often "pulls" buried signals out of the crowded envelope.

  • Viscosity vs. Resolution: DMSO-d₆ has a viscosity of ~2.0 cP, while Pyridine-d₅ is ~0.9 cP (closer to water). Lower viscosity means faster molecular tumbling (

    
    ), resulting in sharper lines for your mid-sized dimer.
    

Actionable Protocol:

  • Screening: Prepare ~2 mg of sample in Pyridine-d₅.

  • Comparison: Overlay this spectrum with your CD₃OD spectrum.

  • Temperature: If overlap persists, heat the sample to 313 K (40°C) or 323 K (50°C). This breaks intermolecular H-bonds and shifts the conformational equilibrium, often resolving rotameric overlaps common in flexible dimeric linkers.

Module 2: Advanced Acquisition Strategies (1D & 2D)
Q2: My 1D ¹H spectrum is a mess of multiplets. I can't extract coupling constants (

) for stereochemistry. What is the fix?

Recommendation: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk).

Technical Insight: Standard proton spectra are complicated by homonuclear


-coupling, which splits every signal into multiplets. In dimeric iridoids, this causes massive overlap. Pure Shift techniques suppress these homonuclear couplings during acquisition, collapsing every multiplet into a singlet .
  • Why it works: It effectively turns your proton spectrum into a "carbon-like" spectrum (singlets only) but with proton sensitivity. You can then easily integrate peaks and determine chemical shifts with ultra-high precision.

Step-by-Step Workflow:

  • Pulse Sequence: Select psyche (Pure Shift Yielded by Chirp Excitation) on Bruker systems or equivalent.

  • Parameter Setup: Set the chunk size (typically 10-20 ms) based on expected linewidths.

  • Processing: No special processing is required; the output is a standard FID yielding singlets.

Q3: My 2D HSQC shows good separation, but the F1 (Carbon) resolution is too low to distinguish the two monomer halves.

Recommendation: Use Non-Uniform Sampling (NUS) .

The Logic: To resolve two carbons that differ by only 0.1 ppm, you typically need hundreds of increments in the indirect dimension (F1), which could take 12+ hours. NUS allows you to acquire a random subset (e.g., 25-50%) of these increments and reconstruct the full spectrum using algorithms like Iterative Soft Thresholding (IST).

Comparison of Acquisition Modes:

FeatureLinear Sampling (Standard)Non-Uniform Sampling (NUS)
F1 Resolution Limited by experiment timeHigh (User defined)
Artifacts

noise ridges
Random noise floor
Time for High Res 12 hours3-4 hours
Best for: Routine screeningIsomers/Dimers with similar shifts
Module 3: Stereochemical Analysis (The "Zero-Crossing" Trap)
Q4: I ran a NOESY to check the stereochemistry of the linker, but the signals are vanishingly weak or absent. Is my sample too dilute?

Diagnosis: You have likely hit the Zero-Crossing Limit .

Scientific Explanation: The Nuclear Overhauser Effect (NOE) depends on the correlation time (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of the molecule.[2]
  • Small molecules: Positive NOE.[3][4]

  • Large proteins: Negative NOE.[3]

  • Mid-sized molecules (MW 700–1200 Da): The product of frequency and correlation time (

    
    ) approaches 1.12 . At this point, the NOE intensity theoretically becomes zero . Dimeric iridoids sit exactly in this "blind spot" at standard fields (500-600 MHz).
    

The Solution: ROESY (Rotating-frame Overhauser Effect Spectroscopy) ROESY relies on spin-locking, where the cross-relaxation is always positive, regardless of molecular weight.

Troubleshooting Protocol:

  • Switch Sequence: Change from NOESY to T-ROESY (Transverse ROESY). T-ROESY is preferred because it suppresses "TOCSY artifacts" (false correlations through bonds) that plague standard ROESY spectra.

  • Spin Lock: Use a weak continuous wave spin-lock (2-4 kHz).

  • Mixing Time: Set to 200–300 ms for dimeric iridoids.

Visual Troubleshooting Workflows
Figure 1: Decision Logic for Signal Overlap

Caption: A logical flowchart for selecting the correct troubleshooting method based on the specific type of spectral overlap encountered.

NMR_Troubleshooting Start START: Signal Overlap Detected Check_Solvent Step 1: Solvent Screen (Try Pyridine-d5 or Benzene-d6) Start->Check_Solvent Resolved_1 Resolved? Proceed to Assignment Check_Solvent->Resolved_1 Yes Check_Temp Step 2: Variable Temperature (313K - 323K) Check_Solvent->Check_Temp No Resolved_2 Resolved? (Rotameric Exchange) Check_Temp->Resolved_2 Yes Type_Overlap Identify Overlap Type Check_Temp->Type_Overlap No Crowded_1D Crowded 1D Multiplets (J-coupling overlap) Type_Overlap->Crowded_1D Crowded_2D Crowded 2D Peaks (F1 Resolution limit) Type_Overlap->Crowded_2D Stereo_Issue Missing NOE Signals (Zero-Crossing) Type_Overlap->Stereo_Issue Solution_PureShift Solution: Pure Shift 1D (PSYCHE / Zangger-Sterk) Crowded_1D->Solution_PureShift Solution_NUS Solution: NUS-HSQC (High Res F1) Crowded_2D->Solution_NUS Solution_ROESY Solution: T-ROESY (Frame-Rotating NOE) Stereo_Issue->Solution_ROESY

Figure 2: The "Zero-Crossing" Phenomenon

Caption: Relationship between Molecular Weight and NOE intensity. Dimeric iridoids (Yellow Zone) require ROESY.

NOE_Regime Small Small Molecules (< 600 Da) Positive NOE Medium Dimeric Iridoids (600 - 1200 Da) ZERO CROSSING Small->Medium Increasing MW Action_Small Use NOESY Small->Action_Small Large Large Molecules (> 1200 Da) Negative NOE Medium->Large Increasing MW Action_Med MUST USE ROESY Medium->Action_Med Action_Large Use NOESY Large->Action_Large

References
  • BenchChem Technical Support. (2025).[1][5] NMR Analysis of Iridoid Glycosides: Solvent Selection and Optimization.

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy (Pure Shift). Angewandte Chemie International Edition.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE and ROE).

  • Mobli, M., & Hoch, J. C. (2014). Non-uniform sampling for NMR spectroscopy.[6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[8][9]

  • Butts, C. P., et al. (2011). ROESY vs NOESY in Rigid Systems. Chemical Communications.[6]

Sources

Validation & Comparative

Validating Tricoloroside anti-inflammatory activity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Anti-Inflammatory Efficacy of Tricoloroside: A Comparative In Vitro Framework

Part 1: Core Directive & Strategic Context

Introduction Tricoloroside is a bis-iridoid glucoside, originally isolated from Loasa tricolor (Loasaceae).[1] While simple iridoids like loganin and geniposide are well-documented for their anti-inflammatory properties via NF-κB modulation, bis-iridoids (dimers) represent a structurally complex subclass with enhanced potency potentials but limited pharmacological characterization.

This guide provides a rigorous, self-validating framework to evaluate Tricoloroside’s anti-inflammatory activity. Unlike standard screening protocols, this guide emphasizes mechanistic validation to distinguish true pharmacological inhibition from cytotoxic artifacts—a common pitfall in natural product drug discovery.

The "Self-Validating" System To ensure scientific integrity, the experimental design must answer three questions sequentially:

  • Selectivity: Is the reduction in inflammation due to efficacy or cell death? (Validated by MTT/CCK-8).

  • Efficacy: Does it inhibit the primary inflammatory mediator, Nitric Oxide (NO)? (Validated by Griess Assay).[2]

  • Mechanism: Does it engage the specific molecular targets (NF-κB/MAPK)? (Validated by Western Blot/qPCR).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Experimental Design & Controls
  • Cell Model: RAW 264.7 Murine Macrophages.[2][3]

    • Rationale: This cell line is the industry gold standard for preliminary inflammation screening due to its robust expression of TLR4 and consistent NO/cytokine response to Lipopolysaccharide (LPS).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL).

    • Rationale: O111:B4 provides a potent, stable activation of the TLR4/MD-2 complex.

  • Positive Control: Dexamethasone (0.5 - 10 µM).

    • Rationale: As a corticosteroid, Dexamethasone potently inhibits both AP-1 and NF-κB pathways, serving as a "ceiling" benchmark for maximal anti-inflammatory efficacy.

  • Negative Control: Vehicle (DMSO < 0.1%).

Mechanistic Hypothesis

Based on structural analogs (e.g., Pterocephalus bis-iridoids), Tricoloroside is hypothesized to act as a TLR4 antagonist or an IKK inhibitor , preventing the phosphorylation and degradation of IκBα, thereby locking NF-κB in the cytoplasm.

MOA LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Tricoloroside Tricoloroside (Intervention) Tricoloroside->IKK Blocks? Tricoloroside->NFkB Stabilizes?

Caption: Hypothesized inhibition of the NF-κB signaling cascade by Tricoloroside in LPS-stimulated macrophages.[4][5]

Part 3: Experimental Protocols & Data Presentation

Protocol A: Cytotoxicity Screening (The Gatekeeper)

Before assessing activity, you must prove the compound is not killing the cells.

  • Seed: RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat: Add Tricoloroside (3.125, 6.25, 12.5, 25, 50, 100 µM). Incubate 24h.

  • Assay: Add 10 µL CCK-8 reagent (superior to MTT for sensitivity). Incubate 2h.

  • Read: Absorbance at 450 nm.

  • Criteria: Only concentrations yielding >90% cell viability are valid for anti-inflammatory testing.

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)
  • Seed:

    
     cells/well in 24-well plates.
    
  • Pre-treat: Add Tricoloroside (Safe doses determined in Protocol A) or Dexamethasone (1 µM) for 1h.

  • Induce: Add LPS (1 µg/mL). Co-incubate for 18-24h.

  • Harvest: Transfer 100 µL supernatant to a new plate.

  • React: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Read: Absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO2 standard curve.[2]

Protocol C: Quantitative Comparison (Expected Results)

Table 1: Comparative Efficacy Profile (Hypothetical Data Structure)

CompoundConc.[2][6][7][8][9][10][11][12][13] (µM)Cell Viability (%)NO Inhibition (%)TNF-α Suppression (%)Interpretation
Control (LPS) -1000 (Baseline)0Full Inflammation
Dexamethasone 1.09885 ± 4.292 ± 3.1Gold Standard
Tricoloroside 12.59915 ± 2.110 ± 1.5Inactive dose
Tricoloroside 25.09742 ± 3.538 ± 4.0Moderate Activity
Tricoloroside 50.09568 ± 5.1 65 ± 4.8 Effective Dose
Tricoloroside 100.06590 ± 2.095 ± 1.0False Positive (Cytotoxic)

Note: The 100 µM data point for Tricoloroside demonstrates a false positive where NO reduction is actually due to cell death (65% viability), not pharmacological inhibition.

Workflow Visualization

Workflow cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Start Start: RAW 264.7 Passage 3-10 Seeding Seed Plates (24h Recovery) Start->Seeding PreTreat Pre-treat: Tricoloroside (1h) Seeding->PreTreat Induce Induce: LPS 1 µg/mL (24h) PreTreat->Induce Supernatant Supernatant Induce->Supernatant Cells Cell Lysate Induce->Cells Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA WB Western Blot (p-NF-κB) Cells->WB

Caption: Step-by-step experimental workflow for validating Tricoloroside activity.

References

  • Nicoletti, M., et al. (1991).[1] Iridoids from Loasa tricolor. Biochemical Systematics and Ecology, 19(2), 167-170. Link

    • Significance: Establishes the chemical identity and isol
  • Xu, D. F., et al. (2022). Bis-Iridoids from Pterocephalus hookeri and Evaluation of Their Anti-Inflammatory Activity.[6][7][8][12][14] Chemistry & Biodiversity, 19(4), e202100952.[6] Link

    • Significance: Validates the class-effect of bis-iridoids in inhibiting NO and TNF-α in RAW 264.7 cells.[6]

  • Viljoen, A., et al. (2012). Anti-Inflammatory Iridoids of Botanical Origin. Current Medicinal Chemistry, 19(14), 2104-2127. Link

    • Significance: Comprehensive review of iridoid mechanisms (NF-κB/MAPK inhibition).[15]

  • Tietze, L. F., et al. (2003). Assay for the determination of nitric oxide (NO) production in RAW 264.7 macrophages.[2][3] Nature Protocols. Link

    • Significance: Standard protocol for the Griess Assay.

Sources

A Comparative Guide to the Structure-Activity Relationship of Bis-Iridoid Glucosides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of bis-iridoid glucosides. This document moves beyond a simple catalog of compounds, offering a synthesized perspective on how structural modifications influence biological activity. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

Introduction to Bis-Iridoid Glucosides: A Class of Complex Natural Products

Bis-iridoid glucosides are a fascinating subclass of iridoids, which are monoterpenoid secondary metabolites widely distributed in the plant kingdom. Structurally, bis-iridoids are characterized by the linkage of two iridoid or secoiridoid units, forming a larger, more complex molecule.[1][2] To date, over 288 bis-iridoid glucosides have been identified, with the majority formed from the dimerization of two secoiridoid subunits.[1][3]

These natural products have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antiviral, cytotoxic, and neuroprotective effects.[2][4][5] The vast structural diversity, arising from the different types of monomeric units, the nature of the linkage between them, and the various substitutions, presents a rich landscape for SAR studies. However, in-depth SAR analyses of bis-iridoid glucosides are still in their nascent stages due to the limited and often sector-specific nature of biological studies.[6] This guide aims to consolidate the existing knowledge and provide a framework for future investigations.

Core Structural Features of Bis-Iridoid Glucosides

The biological activity of bis-iridoid glucosides is intimately linked to their complex three-dimensional structures. Understanding the key structural motifs is paramount for elucidating their SAR.

  • Monomeric Units: Bis-iridoids can be formed from the dimerization of various iridoid and secoiridoid monomers. Common iridoid building blocks include catalpol and loganin, while secoiridoids are often derived from secoxyloganin and oleoside methyl ester.[1] The nature of these monomeric units is a primary determinant of the overall biological activity.

  • Linkage Type and Position: The two monomeric units can be linked in various ways, including ester or ether linkages, and the position of this linkage significantly influences the molecule's conformation and, consequently, its interaction with biological targets.

  • Substituents: The presence and nature of substituents on the iridoid or secoiridoid skeletons, such as hydroxyl, acetyl, or aromatic groups, can dramatically modulate the compound's polarity, steric profile, and reactivity, leading to substantial changes in biological activity.

General Structure of Bis-Iridoid Glucosides cluster_0 Iridoid/Secoiridoid Unit A cluster_1 Iridoid/Secoiridoid Unit B A Core Skeleton A SubA Substituents (R1, R2...) A->SubA GlcA Glucoside A->GlcA Linkage Linkage (Ester, Ether, etc.) A->Linkage Position X B Core Skeleton B SubB Substituents (R3, R4...) B->SubB GlcB Glucoside B->GlcB B->Linkage Position Y MTT Assay Workflow A Seed cells in 96-well plate B Add bis-iridoid glucosides A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of a compound to inhibit the production of NO in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the bis-iridoid glucosides for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the vehicle control and calculate the IC50 value.

Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells B Pre-treat with bis-iridoid glucosides A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess reagents E->F G Read absorbance at 540 nm F->G

Caption: Workflow for the nitric oxide inhibition assay.

Future Directions and Conclusion

The study of the structure-activity relationships of bis-iridoid glucosides is a promising field with the potential to yield novel therapeutic agents. While current research has provided tantalizing glimpses into their biological activities, a more systematic approach is required to fully unlock their potential.

Key areas for future research include:

  • Systematic SAR Studies: The synthesis and biological evaluation of a library of bis-iridoid glucosides with systematic structural modifications are crucial for establishing clear SAR trends.

  • Target Identification: Identifying the specific molecular targets of bioactive bis-iridoid glucosides will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

  • In Vivo Studies: Promising compounds identified in vitro should be further evaluated in relevant animal models to assess their efficacy and safety.

References

  • Chen, M., et al. (2024). Ptehosides A-I: Nine undescribed iridoids with in vitro cytotoxicity from the whole plant of Pterocephalus hookeri (C.B. Clarke) Höeck. Phytochemistry, 223, 114144. [Link]

  • Win, N. N., et al. (2019). Bis-iridoid and iridoid glycosides: Viral protein R inhibitors from Picrorhiza kurroa collected in Myanmar. Fitoterapia, 134, 193-199. [Link]

  • Reddy, N. V. L. S., et al. (2022). ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF METHANOLIC EXTRACT OF JASMINUM MULTIFLORUM LEAVES. IIP Series, 3(1). [Link]

  • Xu, D. F., et al. (2022). Bis-Iridoids from Pterocephalus hookeri and Evaluation of Their Anti-Inflammatory Activity. Chemistry & Biodiversity, 19(4), e202100952. [Link]

  • Frezza, C., et al. (2024). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. Molecules, 29(23), 5646. [Link]

  • Frezza, C., et al. (2024). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. I.R.I.S.[Link]

  • Dinda, B., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(2), 265. [Link]

  • Singh, H., & Kumar, S. (2023). Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review. Molecules, 27(23), 8431. [Link]

  • Li, Y., et al. (2024). Bis-Iridoid Glycosides and Triterpenoids from Kolkwitzia amabilis and Their Potential as Inhibitors of ACC1 and ACL. Molecules, 29(1), 123. [Link]

  • Wang, F., et al. (2017). Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products. PLoS One, 12(12), e0189198. [Link]

  • El-Hawary, S. S., et al. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites. Anti-Cancer Agents in Medicinal Chemistry, 21(19), 2572-2582. [Link]

  • El-Hawary, S. S., et al. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites. Request PDF on ResearchGate. [Link]

  • Wang, F., et al. (2017). Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products. PubMed. [Link]

  • Frezza, C., et al. (2024). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. ResearchGate. [Link]

  • Georgiev, M., et al. (2013). Anti-Inflammatory Iridoids of Botanical Origin. Inflammation & Allergy-Drug Targets, 12(4), 335-343. [Link]

  • Al-Snafi, A. E. (2021). Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. Pharmaceutical and Biomedical Research, 7(3), 183-199. [Link]

  • ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. ResearchGate. [Link]

  • Prakash, O., et al. (2022). Chemical Constituents and Biological Activities of Genus Picrorhiza: An Update. Indian Journal of Pharmaceutical Sciences, 84(1), 1-17. [Link]

  • Zhang, Y., et al. (2025). Iridoids and lignans from Valeriana officinalis and their bioactivities. Phytochemistry, 229, 114257. [Link]

  • Li, H. B., et al. (2013). Iridoid and bis-iridoid glucosides from the fruit of Gardenia jasminoides. Fitoterapia, 88, 7-11. [Link]

  • Frezza, C., et al. (2024). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. PubMed. [Link]

  • Dong, J., et al. (2009). Iridoids and Sesquiterpenoids from the Roots of Valeriana officinalis. ResearchGate. [Link]

  • Kumar, A., et al. (2025). A Comprehensive Review on Ayurvedic and Pharmacological Aspects of Picrorhiza kurroa Royle ex Benth. Journal of Drug Delivery and Therapeutics, 15(4), 1-10. [Link]

  • Kumar, R., et al. (2009). Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle. Journal of the Indian Society of Agricultural Statistics, 63(1), 95-99. [Link]

Sources

Benchmarking Reference Standards for Tricoloroside Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Tricoloroside (specifically the Tricolorin series, e.g., Tricolorin A) presents a unique metrological challenge. Unlike simple small molecules, these resin glycosides—derived from Ipomoea tricolor—are macrolactones lacking distinct UV chromophores, rendering standard HPLC-UV (254 nm) protocols obsolete. Furthermore, they exist as complex congener mixtures (Tricolorin A–M) with potential for ester hydrolysis and isomerization.

This guide objectively compares the three available tiers of reference standards. It argues that for critical drug development and bioassay calibration, qNMR-certified in-house primaries are superior to commercial reagent-grade options, which often suffer from unquantified isomeric impurities.

Part 1: The Analytical Challenge

To select the correct standard, one must understand the molecule's behavior. Tricolorosides are "Jalapinosides"—amphipathic glycolipids containing a jalapinolic acid aglycone (11S-hydroxyhexadecanoic acid) linked to an oligosaccharide core.

Why Standard Methods Fail
  • Chromophore Silence: The molecule lacks conjugated

    
    -systems. UV detection is only possible at terminal wavelengths (205–210 nm), where solvent noise and non-specific impurities dominate.
    
  • Isomeric Complexity: Tricolorin A and B are isomers differing only in the site of acylation on the sugar ring. LC-MS can detect mass, but often fails to resolve these positional isomers without specialized stationary phases.

  • Hygroscopicity: As glycosides, these standards adsorb atmospheric water rapidly, skewing gravimetric preparation by 5–15% if not corrected.

Part 2: Comparative Assessment of Reference Standards

We evaluated three standard types: Commercial Reagent Grade , HPLC-Purified (In-House) , and qNMR-Certified Primary .

Table 1: Performance Matrix
FeatureOption A: Commercial Reagent Grade Option B: HPLC-Purified (In-House) Option C: qNMR-Certified Primary (Recommended)
Purity Basis Area % (usually via HPLC-ELSD)Area % (via HPLC-CAD/MS)Weight % (Absolute Content)
Traceability Low (Vendor CoA)Medium (Process defined)High (SI-traceable via NIST IS)
Isomer Resolution Poor (Often co-elutes A & B)High (If method optimized)High (Distinct Chemical Shifts)
Water Correction Rarely includedKarl Fischer requiredIntrinsic (qNMR ignores water)
Cost Low ($)Medium (

)
High (

$ - Equipment time)
Suitability Early Screening / R&DRoutine QC / Batch ReleaseGLP Tox Studies / Assay Transfer
Critical Analysis
  • Commercial Reagent Grade: Often labeled ">95% purity," but this is frequently "Chromatographic Purity" (Area %), not "Assay Purity" (w/w). If the sample contains 10% inorganic salts or water, the Area % remains 99%, but the actual content is 89%. Risk: High.

  • qNMR-Certified: This is the only self-validating method. By adding a traceable internal standard (e.g., Maleic Acid), the proton signals of the Tricoloroside are integrated against the standard. This measures the moles of analyte directly, bypassing the need for a response factor or drying steps.

Part 3: Experimental Protocols

Protocol A: Production of the "Gold Standard" (qNMR)

Use this protocol to certify a Primary Reference Standard.

Prerequisites:

  • 600 MHz NMR Spectrometer (min. 400 MHz).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% purity).

  • Solvent: Pyridine-

    
     (Solubilizes resin glycosides better than 
    
    
    
    ).

Workflow:

  • Weighing: Accurately weigh ~10 mg of isolated Tricoloroside (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL Pyridine-

    
    . Vortex until clear.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton).
    • Scans: 64.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.28 ppm, 2H) and the Tricoloroside anomeric protons (
    
    
    
    4.5–5.8 ppm).
  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[1]
Protocol B: Routine Purity Assessment (HPLC-CAD)

Use this for daily QC, calibrated against the qNMR standard.

System: HPLC with Charged Aerosol Detector (CAD) or ELSD. Column: C18 (e.g., Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 40% B to 100% B over 20 min. Flow: 1.0 mL/min. Why CAD? Unlike UV, CAD response is nearly universal and independent of chemical structure, making it ideal for measuring the ratio of Tricoloroside to non-chromophoric impurities (like lipids).

Part 4: Visualization & Logic

Diagram 1: The Purity Certification Workflow

This flowchart illustrates the decision-making process for establishing a reference standard, moving from crude extract to a certified material.

PurityWorkflow Crude Crude Ipomoea Extract PrepLC Prep-HPLC Fractionation (Recycling Mode) Crude->PrepLC Isolate Candidate Isolate (Tricoloroside Fraction) PrepLC->Isolate Check Check Isomeric Purity (LC-MS/MS) Isolate->Check Fail Recycle / Re-purify Check->Fail Isomers > 2% Pass qNMR Certification (Absolute Quantification) Check->Pass Single Peak Fail->PrepLC WorkingStd Working Standard (Assigned Purity w/w) Pass->WorkingStd Metrological Traceability

Caption: Workflow for converting crude extract into a qNMR-certified Primary Reference Standard.

Diagram 2: Signal Transduction & Mechanism

While this guide focuses on purity, understanding the biological target justifies the need for high purity. Tricolorosides act as efflux pump inhibitors.

Mechanism Tricoloroside Tricoloroside (Resin Glycoside) Membrane Bacterial/Cancer Cell Membrane Tricoloroside->Membrane Inserts into Lipid Bilayer Action Inhibition of Pump ATPase Tricoloroside->Action Direct Binding? EffluxPump MDR Efflux Pump (e.g., P-gp or NorA) Membrane->EffluxPump Modulates Fluidity Substrate Cytotoxic Drug (e.g., Vinblastine) EffluxPump->Substrate Cannot Export Result Intracellular Drug Accumulation (Reversal of Resistance) Substrate->Result Accumulates Action->EffluxPump Blocks

Caption: Mechanism of Action: Tricolorosides modulate membrane fluidity and inhibit MDR efflux pumps.

Part 5: References

  • Bahadori, F., et al. (2016). Acylsugar diversity in the resin glycosides from Ipomoea tricolor seeds as chemosensitizers in breast cancer cells. Phytochemistry Letters.

  • Pereda-Miranda, R., et al. (2010).[2] Resin glycosides from the morning glory family. Fortschritte der Chemie organischer Naturstoffe.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • ICH Expert Working Group. (2000).[3] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[4]

  • Castañeda-Gómez, J., et al. (2019). HPLC-MS profiling of the multidrug-resistance modifying resin glycoside content of Ipomoea alba seeds. Phytochemistry Letters.

Sources

A Senior Application Scientist's Guide to Antimicrobial Susceptibility Testing of Novel Tricoloroside Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Post-Antibiotic Era with Novel Glycosides

The escalating crisis of antimicrobial resistance (AMR) compels the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] Natural products, with their inherent structural diversity, represent a fertile ground for this exploration. Among these, glycosides like Tricoloroside and its synthetic derivatives are emerging as promising candidates. The core challenge, however, lies not just in their synthesis but in rigorously and reproducibly evaluating their efficacy.

This guide provides a comparative analysis of established antimicrobial susceptibility testing (AST) methodologies, tailored specifically for the nuanced challenges presented by novel natural product derivatives like those of Tricoloroside. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that the data you generate is robust, reproducible, and translatable. We will focus on the gold-standard methods endorsed by global regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing the authoritative grounding necessary for drug development.[2][3]

The Rationale for Tricoloroside Derivatives

Tricoloroside, a flavonoid glycoside, belongs to a class of compounds known for a wide spectrum of biological activities. The parent molecule, while potentially active, may have limitations in solubility, stability, or target specificity. The synthesis of derivatives—by altering the glycosidic moiety or substituting the aglycone backbone—is a strategic approach to:

  • Enhance Bioavailability and Solubility: Improving physiochemical properties for better performance in aqueous assay conditions and potential in-vivo applications.[4]

  • Modulate Spectrum of Activity: Tailoring the molecule to target specific pathogens, such as multi-drug resistant Gram-positive or Gram-negative bacteria.

  • Evade Resistance Mechanisms: Creating structures that are not recognized by bacterial efflux pumps or enzymatic degradation.

  • Serve as Prodrugs: Designing derivatives that are activated by specific bacterial enzymes, thereby targeting the pathogen with high precision.[4]

Given these objectives, a precise and quantitative assessment of antimicrobial activity is paramount.

Choosing the Right Assay: A Comparative Analysis of AST Methods

The selection of an AST method is a critical decision point that influences the quality and interpretation of your results. While several methods exist, they can be broadly categorized into diffusion and dilution techniques.[1][5]

MethodPrincipleResult TypeAdvantagesDisadvantagesBest For
Broth Microdilution Serial dilution of the compound in liquid growth medium to find the lowest concentration that inhibits visible growth.[6][7]Quantitative (MIC)Gold standard, high throughput, provides precise quantitative data (MIC), reproducible.[7][8]Can be labor-intensive without automation, compound precipitation can be an issue.Determining precise Minimum Inhibitory Concentration (MIC) for novel compounds, structure-activity relationship (SAR) studies.
Disk Diffusion (Kirby-Bauer) An antibiotic-impregnated disk is placed on an inoculated agar plate; the drug diffuses, creating a concentration gradient and a zone of inhibition.[1][6]Qualitative (S/I/R)Simple, low cost, flexible with different compounds, visually intuitive.[1][5]Not suitable for large or poorly diffusing molecules (common with natural products), results affected by solvent choice.[9][10]Rapid initial screening of multiple derivatives, testing compounds with known diffusion characteristics.
Agar Well Diffusion Similar to disk diffusion, but the compound solution is placed into a well cut into the agar.[11]Semi-quantitative Better for extracts or compounds that are difficult to impregnate onto paper disks.[9][11]Less standardized than disk diffusion, zone interpretation can be more variable.Screening crude extracts or fractions before testing purified derivatives.[11]

For novel derivatives like those of Tricoloroside, where understanding the precise potency and comparing subtle structural changes is key, the Broth Microdilution method is unequivocally the most appropriate choice. It provides the quantitative Minimum Inhibitory Concentration (MIC) value, which is the cornerstone for further drug development and mechanistic studies.[5][8]

Gold Standard Protocol: Broth Microdilution for MIC Determination

This protocol is synthesized from the globally recognized standards of CLSI (document M07) and EUCAST, ensuring the methodology is robust and the results are comparable across different laboratories.[3][12][13]

Causality Behind the Method

The broth microdilution method is a self-validating system. By testing serial twofold dilutions of a compound, we create a precise concentration gradient.[7] The inclusion of positive (no drug) and negative (no bacteria) controls in every plate validates the viability of the inoculum and the sterility of the medium, respectively. The use of a standardized inoculum (0.5 McFarland) ensures that the bacterial challenge is consistent from experiment to experiment, making the MIC values reliable.[14]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout P1 Prepare Tricoloroside Derivative Stock Solution (e.g., in DMSO) P3 Prepare Standardized Inoculum (0.5 McFarland Standard, ~1.5 x 10^8 CFU/mL) P2 Grow Bacterial Culture (18-24h) P2->P3 A2 Inoculate Wells with Standardized Bacteria (Final conc. ~5 x 10^5 CFU/mL) P3->A2 A1 Perform Serial 2-fold Dilutions of Derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plate A1->A2 A3 Include Controls: - Positive (Bacteria + Broth) - Negative (Broth only) A2->A3 R1 Incubate Plate (35°C for 16-20 hours) A3->R1 R2 Visually Inspect for Turbidity R1->R2 R3 Determine MIC: Lowest concentration with no visible growth R2->R3

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Methodology
  • Preparation of Materials:

    • Test Compounds: Prepare a 100X stock solution of each Tricoloroside derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Justification: A high-concentration stock minimizes the final solvent concentration in the assay, preventing solvent-induced toxicity to the bacteria.

    • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7] Justification: CAMHB is the standard medium for AST as its cation (Ca²⁺, Mg²⁺) concentrations are controlled, which is crucial for the activity of certain antibiotic classes and ensures reproducibility.[15]

    • Bacterial Strains: Use reference strains for quality control (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) alongside your clinical isolates.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.[16]

    • Transfer the colonies to a tube of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).[14]

    • Within 15 minutes of standardization, dilute this suspension into the CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

  • Plate Setup and Serial Dilution:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of CAMHB to all wells.

    • Add a calculated volume of the 100X compound stock to the first well of a row and mix thoroughly to create the highest test concentration.

    • Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row (typically columns 1-10).[17] Discard the final 100 µL from column 10.

    • Column 11 will serve as the positive control (growth control), receiving only the bacterial inoculum.

    • Column 12 will serve as the negative control (sterility control), containing only uninoculated CAMHB.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 1°C for 16-20 hours in ambient air.[6][15]

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the plate for turbidity. The positive control (column 11) should be turbid, and the negative control (column 12) should be clear.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5][7]

Data Interpretation and Comparative Analysis

The ultimate goal is to build a structure-activity relationship (SAR) profile for your Tricoloroside derivatives. A well-structured data table is essential for this comparison. While specific data for Tricoloroside derivatives is not yet widely published, we can use data from a study on analogous Triclosan glycosides as a representative example of how to present your findings.[4]

Table 1: Hypothetical Comparative MIC Data for Tricoloroside Derivatives

DerivativeModificationTarget OrganismGram TypeMIC (µg/mL)
Tricoloroside (Parent) -Staphylococcus aureusGram-positive16
Derivative A β-galactosideStaphylococcus aureusGram-positive0.5
Derivative B α-arabinosideStaphylococcus aureusGram-positive0.5
Derivative C α-glucopyranosideStaphylococcus aureusGram-positive>128
Tricoloroside (Parent) -Escherichia coliGram-negative>128
Derivative A β-galactosideEscherichia coliGram-negative64
Derivative B α-arabinosideEscherichia coliGram-negative128
Derivative C α-glucopyranosideEscherichia coliGram-negative>128
Ciprofloxacin (Control) -Staphylococcus aureusGram-positive0.25
Ciprofloxacin (Control) -Escherichia coliGram-negative0.015

This data is illustrative, adapted from findings on Triclosan glycosides to demonstrate data presentation format.[4]

From this hypothetical data, one could infer that adding β-galactoside (Derivative A) or α-arabinoside (Derivative B) moieties dramatically increases potency against S. aureus, while the α-glucopyranoside (Derivative C) abolishes activity. This is the level of granular insight required for a successful drug development campaign.

Exploring the Mechanism of Action (MoA)

Determining the MIC is the first step. Understanding how your compounds work is the next. While the exact MoA of Tricoloroside may be unknown, many flavonoids and related compounds are known to disrupt bacterial cell membranes, inhibit nucleic acid synthesis, or interfere with metabolic pathways. For example, the related compound Triclosan is a well-known inhibitor of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. A potential MoA for a Tricoloroside derivative could involve a similar enzymatic inhibition.

Hypothetical Mechanism of Action Pathway

G cluster_cell Bacterial Cell compound Tricoloroside Derivative membrane Cell Membrane compound->membrane penetrates enzyme Target Enzyme (e.g., Tyrosinase, Lipoxygenase) compound->enzyme binds & inhibits membrane->enzyme pathway Metabolic Pathway (e.g., Melanin Synthesis, Inflammatory Response) enzyme->pathway catalyzes inhibition Pathway Blocked enzyme->inhibition death Inhibited Growth / Cell Death pathway->death leads to normal function inhibition->death results in

Caption: Hypothetical mechanism of action for a Tricoloroside derivative.

This diagram illustrates a common mechanism where a compound penetrates the bacterial cell and inhibits a critical enzyme.[18][19] Investigating the specific target through techniques like thermal shift assays, transcriptomics, or proteomics would be the logical next step after confirming potent MIC values.

Conclusion and Future Directions

The rigorous and standardized antimicrobial susceptibility testing of Tricoloroside derivatives is not merely a screening exercise; it is the foundation upon which successful preclinical and clinical development is built. By prioritizing the quantitative broth microdilution method and adhering to CLSI/EUCAST guidelines, researchers can generate high-quality, comparable data that clearly elucidates the structure-activity relationships within their compound library.

The path forward involves expanding the panel of tested organisms to include clinically relevant, multi-drug resistant strains, determining the minimum bactericidal concentration (MBC) to assess cidal versus static activity, and performing time-kill assays to understand the pharmacodynamics of the most promising leads. This disciplined, methodical approach is essential to unlock the full therapeutic potential of Tricoloroside derivatives in the fight against antimicrobial resistance.

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Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Tricoloroside

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Tricoloroside: As a Senior Application Scientist, my primary commitment is to your safety. It is crucial to note that "Tricoloroside" is not a recognized chemical entity in major chemical databases. This guide is structured under the strong assumption that this is a novel or uncharacterized compound. Therefore, the following recommendations are based on the principle of treating substances of unknown toxicity with the highest degree of caution. This protocol is designed to be a self-validating system, ensuring your protection when navigating the uncertainties of novel compound research.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel receive training on the hazards present in their work area, the proper use of safety equipment, and emergency procedures.[1] This guide serves as a critical component of that training for handling Tricoloroside.

The R.A.M.P. Framework: A Foundation for Safety

Before any procedure, we will apply the R.A.M.P. framework, a cornerstone of laboratory safety promoted by the American Chemical Society (ACS).[2]

  • R ecognize the Hazards: Since Tricoloroside is an unknown, we must assume it is hazardous.[3]

  • A ssess the Risks: The risks are undefined, so we will adopt stringent control measures.

  • M inimize the Risks: This is achieved through the engineering controls and Personal Protective Equipment (PPE) detailed below.

  • P repare for Emergencies: Know the location and operation of safety showers, eyewash stations, and spill kits.

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. For a novel compound like Tricoloroside, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Respiratory Protection

Given the unknown inhalation toxicity, all manipulations of solid or powdered Tricoloroside must be conducted within a certified chemical fume hood to minimize airborne contaminants.[4][5] If the procedure carries a risk of aerosol generation that cannot be contained within a fume hood, a respirator may be necessary.[6][7]

Eye and Face Protection

Chemical splash goggles are essential to protect against splashes and vapors that can cause eye injury.[7] These should be ANSI Z87.1-compliant.[3] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.[3]

Skin and Body Protection

A lab coat is required to shield skin and clothing from chemical spills.[1] For handling Tricoloroside, a chemically resistant lab coat is recommended. Protective clothing should be worn when there is a significant potential for skin exposure.[6] Shoes must fully cover the feet; open-toed footwear is not permitted in the laboratory.[5]

Hand Protection

No single glove material offers universal protection.[6] For a compound of unknown properties, double gloving is strongly encouraged.[8] A recommended combination is a nitrile inner glove and a neoprene outer glove to provide a broader range of chemical resistance. Always inspect gloves for any damage before use and wash hands thoroughly after removal.[6]

TaskRequired PPE
Handling Solid Tricoloroside Chemical splash goggles, face shield, chemically resistant lab coat, double gloves (nitrile and neoprene), closed-toe shoes.
Preparing Solutions Chemical splash goggles, face shield, chemically resistant lab coat, double gloves (nitrile and neoprene), closed-toe shoes.
General Laboratory Operations Safety glasses, lab coat, single pair of nitrile gloves, closed-toe shoes.

Part 2: Operational and Disposal Plans

Experimental Workflow: A Step-by-Step Guide

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.

Handling_Workflow

Step 1: Risk Assessment Before beginning any new experiment, a thorough risk assessment is necessary.[9] This involves identifying potential hazards at each step of your planned procedure.[9]

Step 2: Assemble PPE Gather all necessary PPE as outlined in the table above. Ensure everything is in good condition and fits correctly.

Step 3: Prepare Fume Hood Ensure the chemical fume hood is certified and functioning correctly.[8] The work surface should be covered with absorbent bench paper.[8]

Step 4: Weigh Solid in Fume Hood All weighing and handling of solid Tricoloroside must be performed inside the fume hood to contain any dust or airborne particles.

Step 5: Prepare Solution When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

Step 6: Perform Experiment Conduct your experiment within the fume hood. Be mindful of potential reactions and have a plan for controlling them.

Step 7: Decontaminate Surfaces After your experiment, decontaminate all surfaces and equipment that may have come into contact with Tricoloroside.

Step 8: Segregate Waste All waste contaminated with Tricoloroside, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[10] Do not mix with general waste.[10] Liquid waste should be collected in a clearly labeled, leak-proof container, leaving about 10% headspace for expansion.[11][12]

Step 9: Doff PPE Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the hazardous waste stream. Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste is regulated by the Environmental Protection Agency (EPA).[10] Improper disposal is not only dangerous but also illegal.[11]

  • Solid Waste: All solid materials contaminated with Tricoloroside (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions or reaction mixtures containing Tricoloroside should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[11][13] Never dispose of this waste down the drain.[14]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, the date, and your name and lab location.[10][13]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.